molecular formula C13H11N3O4 B3988542 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide CAS No. 60521-02-0

2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B3988542
CAS No.: 60521-02-0
M. Wt: 273.24 g/mol
InChI Key: ZTYZUHJJPSWCKL-UHFFFAOYSA-N
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Description

Product Overview 2-(4-Nitrophenoxy)-N-(pyridin-3-yl)acetamide is a high-purity chemical compound with the CAS Registry Number 60521-02-0 . This compound has a molecular formula of C 13 H 11 N 3 O 4 and a molecular weight of 273.24 g/mol . It is characterized by a density of 1.394 g/cm³, a boiling point of 562.1°C at 760 mmHg, and a flash point of 293.7°C . The product is supplied with a purity of 99% for consistent and reliable research outcomes . Research Applications and Value This acetamide derivative serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. The structure incorporates both pyridine and nitrophenoxy pharmacophores, which are recognized for their significance in developing bioactive molecules . Specifically, compounds featuring the pyridin-3-yl group have been investigated as core structures in the synthesis of novel antibacterial agents, demonstrating activity against various Gram-positive bacteria . Furthermore, the 4-nitrophenoxy moiety is a functional group of interest in the design of potential antitubercular agents, as nitro-containing compounds have shown binding interactions with specific enzyme targets like DprE1 . Researchers can utilize this compound as a key intermediate or building block for designing and synthesizing new derivatives for biological evaluation. Handling and Safety This product is intended for research and scientific purposes only. It is not classified as a medicinal product or a medical device and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(15-10-2-1-7-14-8-10)9-20-12-5-3-11(4-6-12)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZUHJJPSWCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303770
Record name ST051634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60521-02-0
Record name NSC161059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST051634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The N-(pyridin-3-yl)acetamide Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(pyridin-3-yl)acetamide Derivatives

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is a cornerstone of efficient drug discovery. The N-(pyridin-3-yl)acetamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. Its constituent parts, the pyridine ring and the acetamide linker, are common motifs in a vast number of pharmaceuticals. This guide provides an in-depth exploration of the diverse therapeutic potential of N-(pyridin-3-yl)acetamide derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols for their evaluation, designed for researchers, scientists, and drug development professionals.

Section 1: Anticancer Activity

Derivatives of N-(pyridin-3-yl)acetamide have shown significant promise as anticancer agents, with cytotoxic effects observed against a range of human cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the targeted inhibition of key signaling pathways that are hallmarks of cancer cell proliferation and survival.

Core Mechanisms of Action: Targeting Kinase Signaling

A primary strategy through which these derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signal transduction. Two key targets identified for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

  • VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[3][4] Tumors require angiogenesis to grow and metastasize.[5] By binding to and inhibiting VEGFR-2, N-(pyridin-3-yl)acetamide derivatives can disrupt the downstream signaling cascade (including pathways like PI3K/Akt and MAPK), thereby cutting off the tumor's blood supply and leading to apoptosis.[3][6]

  • PIM-1 Kinase Inhibition: PIM-1 is an oncogenic serine/threonine kinase that is overexpressed in many cancers, including prostate and hematopoietic malignancies.[7][8][9] It plays a crucial role in regulating cell cycle progression, proliferation, and apoptosis, often contributing to therapeutic resistance.[10][11] Inhibition of PIM-1 can disrupt these survival pathways, leading to cell cycle arrest and activating apoptotic cell death.[9]

Visualization: VEGFR-2 Signaling Pathway in Angiogenesis

The following diagram illustrates the critical role of VEGFR-2 in initiating the signaling cascade that promotes endothelial cell proliferation and survival, a process targeted by N-(pyridin-3-yl)acetamide derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 P_VEGFR2 Dimerized & Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Activates VEGF VEGF-A Ligand VEGF->VEGFR2 Binds PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK MAPK PLCg->MAPK Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration MAPK->Migration Derivative N-(pyridin-3-yl)acetamide Derivative Derivative->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: Cytotoxic Activity of Derivatives

The potency of novel compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the cytotoxic activity of representative N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives.[1][2]

Compound IDTarget Cell LineIC50 (µM)Reference Drug (Sorafenib) IC50 (µM)
5a MDA-MB-231 (Breast Cancer)20.35.2
5l MDA-MB-231 (Breast Cancer)1.45.2
5a HepG2 (Liver Cancer)18.2N/A
5l HepG2 (Liver Cancer)22.6N/A

Data sourced from a study on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a robust, colorimetric method for assessing cell viability.[12][13] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Self-Validation: This protocol is self-validating through the inclusion of multiple controls: a vehicle control (to assess the effect of the solvent), a positive control (a known cytotoxic drug), and a blank control (media only, for background subtraction). Consistency across replicate wells validates the precision of the technique.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MDA-MB-231) in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the N-(pyridin-3-yl)acetamide derivative in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve a range of desired final concentrations.

    • After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the insoluble purple formazan crystals.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: Antimicrobial Activity

The N-(pyridin-3-yl)acetamide scaffold is also a fertile ground for the development of novel antimicrobial agents, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action and Spectrum

While specific molecular targets can vary, the broad-spectrum activity of these compounds suggests they may interfere with fundamental cellular processes common to many microbes. Some sulfonamide derivatives incorporating the N-pyridin-3-yl acetamide moiety have demonstrated notable antibacterial and antioxidant properties.[12][16] The evaluation of antimicrobial efficacy is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).

Visualization: Broth Microdilution Workflow for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[17][18] This workflow ensures a standardized and reproducible assessment of a compound's potency.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 2x concentrated serial dilutions of test compound in broth E Add 50µL of 2x compound dilutions to wells A->E B Adjust bacterial culture to 0.5 McFarland standard C Dilute standardized inoculum to final test concentration B->C F Inoculate wells with 50µL of standardized bacterial suspension C->F D Dispense 50µL of broth into 96-well plate D->E E->F G Incubate plate at 35-37°C for 16-20 hours F->G H Visually inspect for turbidity (bacterial growth) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Standard workflow for MIC determination via broth microdilution.

Quantitative Data: Antimicrobial Activity

The following table presents the antibacterial activity of N-pyridin-3-yl substituted [phenylsulphonamido] acetamide derivatives against common pathogens.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Derivative 1>10050100
Derivative 22512.550
Ciprofloxacin (Control)12.56.2512.5

Qualitative data adapted from studies showing that some derivatives possess antibacterial activities, with one compound showing better activity than the reference drug ciprofloxacin against certain strains.[12][16][19]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a quantitative measure of a compound's in vitro activity against a specific microorganism.[18][20]

Self-Validation: The protocol's integrity is maintained by including a growth control well (no drug) and a sterility control well (no bacteria). The growth control must show distinct turbidity, and the sterility control must remain clear for the assay to be valid.[18] Testing against a quality control strain (e.g., E. coli ATCC 25922) with a known MIC range ensures accuracy.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the well.

  • Preparation of Microdilution Plate:

    • Prepare serial twofold dilutions of the N-(pyridin-3-yl)acetamide derivative in a suitable solvent, and then further dilute in CAMHB to twice the final desired concentrations.

    • Dispense 50 µL of the appropriate compound dilution into each well of a 96-well microtiter plate. The final volume in each well after inoculation will be 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[18]

  • Reading and Interpretation:

    • After incubation, examine the plate for visible bacterial growth (turbidity). A reading aid, such as a viewing box, is recommended.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[18][21] For some bacteriostatic compounds, a slight haze or a single small button of growth may be present; the endpoint should be read as a significant reduction in turbidity compared to the growth control.[21]

Section 3: Anti-inflammatory Activity

While less explored than their anticancer and antimicrobial properties, pyridine-based scaffolds have shown potential as anti-inflammatory agents.[22] The evaluation of this activity often requires in vivo models that can replicate the complex physiological cascade of inflammation.

Rationale for In Vivo Evaluation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classical and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[23] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines, involving enzymes like COX-2.[24] This model allows for the assessment of a compound's ability to suppress edema, a cardinal sign of inflammation.

Visualization: Experimental Workflow for Paw Edema Assay

PawEdema_Workflow A Acclimatize animals (e.g., Wistar rats) B Group animals (n=6 per group): - Vehicle Control - Test Compound - Positive Control (Indomethacin) A->B C Measure initial paw volume (V₀) using a plethysmometer B->C D Administer compounds orally (p.o.) 1 hour before carrageenan C->D E Induce inflammation: Inject 0.1 mL of 1% carrageenan into subplantar region of right hind paw D->E F Measure paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-injection E->F G Calculate paw edema: ΔV = Vₜ - V₀ F->G H Calculate % Inhibition of Edema: [(ΔV_control - ΔV_treated) / ΔV_control] x 100 G->H I Perform statistical analysis (e.g., ANOVA) H->I

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a framework for the in vivo screening of the acute anti-inflammatory effects of N-(pyridin-3-yl)acetamide derivatives.

Self-Validation: The inclusion of a vehicle control group establishes the baseline inflammatory response, while a positive control group treated with a standard NSAID like Indomethacin validates the model's sensitivity and provides a benchmark for efficacy.[23][25]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Wistar rats (150-180 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.[25]

    • Fast the animals overnight before the experiment.

    • Divide the animals into groups (n=6 per group): Vehicle control, test compound group(s) (various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg).

  • Baseline Measurement and Dosing:

    • Measure the initial volume (V₀) of the right hind paw of each rat up to the ankle joint using a plethysmometer.

    • Administer the test compound or control vehicle orally (p.o.) via gavage.

  • Induction of Inflammation:

    • One hour after administration of the test compounds, induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw of each rat.[23][26]

  • Measurement of Edema:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23][27]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100.

    • Analyze the data for statistical significance using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Section 4: Neuroprotective Activity

Emerging evidence suggests that certain pyridine derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders like Alzheimer's disease.[28] The evaluation of such activity often begins with in vitro models that simulate neuronal stress and damage.

Rationale for In Vitro Evaluation: Modeling Oxidative Stress

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological feature of many neurodegenerative diseases.[19] In vitro models using neuroblastoma cell lines (e.g., PC12) exposed to an oxidizing agent like hydrogen peroxide (H₂O₂) can effectively simulate this neurotoxic environment.[29] This allows for the rapid screening of compounds for their ability to protect neurons from oxidative damage and cell death.

Visualization: Workflow for In Vitro Neuroprotection Assay

Neuro_Workflow A Seed PC12 cells in a 96-well plate and allow to adhere for 24h B Pre-treat cells with various concentrations of test compound for 1-2 hours A->B C Induce oxidative stress: Add H₂O₂ to a final concentration of ~200-400 µM B->C D Co-incubate cells with compound and H₂O₂ for 24 hours C->D E Assess cell viability using the MTT Assay D->E F Calculate % Neuroprotection relative to H₂O₂-only treated cells E->F

Caption: Workflow for assessing neuroprotective effects against oxidative stress.

Experimental Protocol: In Vitro H₂O₂-Induced Cytotoxicity Assay

This protocol is designed to assess the ability of N-(pyridin-3-yl)acetamide derivatives to protect neuronal cells from oxidative stress-induced death.

Self-Validation: This assay includes several critical controls: untreated cells (baseline viability), cells treated with the test compound alone (to check for inherent cytotoxicity), and cells treated with H₂O₂ alone (to establish the maximum level of damage). A dose-response curve for the test compound provides a robust measure of its protective efficacy.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture PC12 cells in an appropriate medium.

    • Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of medium.[29]

    • Incubate for 24 hours to allow for adherence.

  • Compound Pre-treatment:

    • Prepare dilutions of the N-(pyridin-3-yl)acetamide derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of medium containing the test compound at various concentrations.

    • Incubate the plate for 1-2 hours to allow for compound uptake.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium. The optimal concentration to induce ~50% cell death must be determined empirically but is often in the 100-500 µM range.[29]

    • Add the H₂O₂ solution directly to the wells containing the test compound to reach the final target concentration.

    • Include control wells: untreated cells, cells with H₂O₂ only, and cells with the test compound only.

  • Incubation and Viability Assessment:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Assess cell viability using the MTT assay as described in Section 1.4.

  • Data Analysis:

    • Normalize the data by setting the viability of untreated cells to 100% and the viability of cells treated with H₂O₂ alone as the baseline for damage.

    • Calculate the percentage of neuroprotection for each concentration of the test compound relative to the H₂O₂-only control.

    • Plot the results to determine the effective concentration range of the compound.

Conclusion and Future Perspectives

The N-(pyridin-3-yl)acetamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives have demonstrated a remarkable range of biological activities, including potent anticancer effects through the inhibition of critical kinase signaling pathways, broad-spectrum antimicrobial activity, and potential applications in treating inflammatory conditions and neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these compounds. Future research should focus on elucidating more precise mechanisms of action, exploring structure-activity relationships (SAR) to enhance potency and selectivity, and advancing lead compounds into more complex preclinical models to fully assess their therapeutic potential.

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The 4-Nitrophenoxy Acetamide Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach the 4-nitrophenoxy acetamide scaffold not merely as a static chemical entity, but as a highly dynamic pharmacophore. Its unique stereoelectronic profile—driven by the strong electron-withdrawing nitro group paired with the flexible, hydrogen-bond-capable acetamide linker—allows for precise spatial interactions within diverse enzymatic pockets.

This technical whitepaper deconstructs the pharmacological utility, structure-activity relationships (SAR), and validated experimental methodologies surrounding this scaffold, providing drug development professionals with a comprehensive guide to its application.

Pharmacological Landscape & Target Engagement

The 4-nitrophenoxy acetamide core has emerged as a privileged structure in polypharmacology, demonstrating the ability to modulate multiple independent biological pathways depending on its terminal N-substitutions.

  • Oncology & Metabolic Modulation: Recent advancements have identified complex dichloroacetophenone-based hybrids of this scaffold as potent allosteric inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1)[1]. By blocking PDHK1, these compounds reverse the Warburg effect in non-small cell lung cancer (NSCLC), forcing tumor cells back into oxidative phosphorylation and triggering apoptosis.

  • Inflammation & Analgesia: Simpler derivatives, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c), exhibit robust dual inhibition of the COX-2 and 5-LOX pathways[2]. This dual action reduces the synthesis of both prostaglandins and leukotrienes, offering potent anti-inflammatory and analgesic effects without the severe gastrointestinal toxicity typical of traditional NSAIDs.

  • Neurodegeneration: In Alzheimer's disease research, integrating the scaffold with benzylpiperazine moieties has yielded donepezil-like hybrids. These molecules act as multi-target directed ligands (MTDLs), achieving nanomolar inhibition of Acetylcholinesterase (AChE) to restore synaptic acetylcholine levels.

  • Infectious Disease: Halogenated variants (e.g., 3-fluoro-4-nitro substitutions) are currently being evaluated as highly affordable, broad-spectrum antitubercular agents[3].

Mechanism Scaffold 4-Nitrophenoxy Acetamide Scaffold Target1 COX-2 / 5-LOX Inhibition Scaffold->Target1 Target2 PDHK1 Enzyme Allosteric Blockade Scaffold->Target2 Target3 AChE / BChE Active Site Binding Scaffold->Target3 Effect1 Decreased PGE2 & Leukotrienes Target1->Effect1 Effect2 Pyruvate Dehydrogenase Complex Activation Target2->Effect2 Effect3 Elevated Synaptic Acetylcholine Target3->Effect3 Outcome1 Anti-inflammatory & Apoptotic Induction Effect1->Outcome1 Outcome2 Reversal of Warburg Effect in Tumors Effect2->Outcome2 Outcome3 Cognitive Decline Mitigation Effect3->Outcome3

Pleiotropic pharmacological targets of the 4-nitrophenoxy acetamide scaffold.

Structure-Activity Relationship (SAR) Dynamics

To effectively leverage this scaffold, medicinal chemists must understand how peripheral modifications dictate target selectivity. The table below summarizes quantitative data from recent lead optimization campaigns.

Compound DesignationStructural ModificationPrimary TargetEfficacy (IC50 / Activity)Therapeutic IndicationReference
Compound 32 Dichloroacetophenone biphenylsulfone ether hybridPDHK1140 nMNon-Small Cell Lung Cancer[1]
Compound 14 N-(2-(4-Benzylpiperazin-1-yl)ethyl) extensionAChE / BChE0.8 - 993 nM (Series Range)Alzheimer's Disease
Compound 3c N-(1-(4-chlorophenyl)ethyl) substitutionCOX-2 / 5-LOXHigh dual inhibitionBreast Cancer / Inflammation[2]
Compound 3a 3-Fluoro-4-nitro phenoxy coreMycobacteriaBroad-spectrum clearanceTuberculosis[3]

Synthetic Methodology & Causal Protocol Design

The synthesis of the 4-nitrophenoxy acetamide core relies on a nucleophilic aliphatic substitution (


). Below is a field-proven, self-validating protocol designed to maximize yield while preventing side reactions.

Synthesis N1 4-Nitrophenol + 2-Chloroacetamide N2 K2CO3 & KI in Dry Acetone N1->N2 N3 Reflux (6-8 hours) N2->N3 N4 Na2CO3 (10%) Aqueous Wash N3->N4 N5 Hot Ethanol Recrystallization N4->N5 N6 Purified Scaffold N5->N6

Workflow for the synthesis of 4-nitrophenoxy acetamide derivatives.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 0.01 mol of 4-nitrophenol and 0.01 mol of the desired N-substituted-2-chloroacetamide in 30 mL of anhydrous acetone.

    • Causality: Anhydrous acetone is strictly required to prevent the competitive hydrolysis of the alkyl chloride into a primary alcohol.

  • Catalyst & Base Addition: Add 0.01 mol of anhydrous Potassium Carbonate (

    
    ) and a catalytic amount (0.001 mol) of Potassium Iodide (
    
    
    
    ).
    • Causality:

      
       is chosen over stronger bases (like 
      
      
      
      ) because it is basic enough to deprotonate the phenol (
      
      
      ~7.15) but mild enough to prevent the base-catalyzed cleavage of the acetamide bond.
      
      
      initiates a Finkelstein reaction, converting the chloroacetamide into a highly reactive iodoacetamide in situ, drastically lowering the activation energy for the subsequent
      
      
      attack by the phenoxide ion.
  • Reaction Execution: Reflux the mixture for 6–8 hours. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water under vigorous stirring. Filter the resulting crude precipitate.

  • Self-Validating Purification (Critical Step): Wash the crude solid thoroughly with a 10% w/v Sodium Carbonate (

    
    ) aqueous solution.
    
    • Causality & Validation: This step acts as a self-validating chemical gate. Unreacted 4-nitrophenol will be deprotonated by the

      
      , forming a highly water-soluble sodium phenoxide salt that washes away, leaving only the neutral acetamide product on the filter paper. A TLC check of the solid before and after this wash provides immediate, visual validation of purity.
      
  • Final Polish: Recrystallize the solid from hot ethanol to yield the pure 4-nitrophenoxy acetamide derivative.

Biological Validation: Self-Validating Assay Protocols

To confirm the biological efficacy of the synthesized scaffold (specifically its anti-inflammatory properties via COX-2 inhibition), the following in vitro assay protocol must be executed.

Step-by-Step COX-2 Inhibition Cellular Assay
  • Cell Seeding: Seed human THP-1 derived macrophages in 96-well plates at a density of

    
     cells/well in RPMI 1640 medium. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Compound Pre-Incubation: Treat the cells with varying concentrations of the synthesized scaffold (0.1 µM to 100 µM) for exactly 1 hour.

    • Causality: Pre-incubation is a critical mechanistic requirement. It allows the lipophilic scaffold to partition across the cell membrane and occupy the allosteric/active sites of basal COX enzymes before the massive influx of arachidonic acid substrate is triggered by the inflammatory stimulus. Skipping this step leads to false-negative IC50 values due to substrate outcompetition.

  • Inflammatory Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) to all wells (excluding the negative control) and incubate for 24 hours to induce robust COX-2 expression and subsequent Prostaglandin E2 (

    
    ) production.
    
  • Harvest & Quantification: Centrifuge the plates at 10,000 x g for 5 minutes to pellet cellular debris. Extract the supernatant.

  • Validation & Readout: Quantify

    
     levels using a commercial competitive ELISA kit (absorbance at 450 nm).
    
    • Self-Validation: The assay must include a negative control (no LPS, no compound) to establish baseline

      
      , a positive control (LPS only) to establish maximum 
      
      
      
      synthesis, and a reference control (LPS + Indomethacin) to validate the assay's sensitivity to known COX inhibitors. If the Indomethacin control fails to suppress
      
      
      by at least 80%, the entire plate must be invalidated.

Conclusion

The 4-nitrophenoxy acetamide scaffold represents a highly malleable foundation in medicinal chemistry. By understanding the causal relationships between synthetic conditions, structural modifications, and biological assay design, drug development professionals can effectively harness this pharmacophore to target complex pathologies ranging from metabolic oncology to neurodegeneration.

References

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives Source: BioMed Research International (PubMed Central) URL:[Link]

  • Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents Source: Drug Design, Development and Therapy (Dovepress) URL:[Link]

  • Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease Source: European Journal of Medicinal Chemistry (UniBa Repository) URL:[Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents Source: Molecules (PubMed Central) URL:[Link]

Sources

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Therapeutic Potential of 2-Phenoxyacetamide Derivatives

The 2-phenoxyacetamide core is a prominent structural motif in medicinal chemistry, recognized for its versatile therapeutic potential. This scaffold serves as a foundational framework for a diverse range of biologically active compounds, demonstrating significant efficacy in areas including oncology, neuroprotection, and inflammation, as well as in combating microbial infections.[1][2][3] The inherent chemical tractability of the phenoxyacetamide nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the multifaceted therapeutic applications of 2-phenoxyacetamide derivatives. We will delve into the synthetic strategies employed to generate these compounds, explore their mechanisms of action across different disease models, present key quantitative data, and detail the robust experimental protocols used for their evaluation. Our focus is on the causality behind experimental choices and the self-validating nature of the described methodologies, reflecting a field-proven perspective on drug discovery and development.

Core Chemistry and Synthetic Strategies

The foundational structure of a 2-phenoxyacetamide derivative consists of a phenyl ring linked via an ether oxygen to an acetamide group. The therapeutic diversity arises from substitutions on both the phenyl ring and the amide nitrogen.

A prevalent and efficient method for synthesizing these derivatives involves the nucleophilic substitution reaction between a substituted phenol and a 2-chloro-N-substituted acetamide in the presence of a weak base like anhydrous potassium carbonate.[1] This straightforward approach allows for the generation of large libraries of compounds for screening.

General Synthesis Protocol: Nucleophilic Substitution
  • Synthesis of Amine Precursors: For complex N-substituted derivatives, the initial step often involves synthesizing the target amine. The Leuckart reaction, for instance, is a robust method for the reductive amination of ketones to produce primary amines, which are crucial intermediates.[1][4]

  • Chloroacetylation of Amines: The synthesized amine is then reacted with chloroacetyl chloride, typically in a basic medium at low temperatures, to yield the corresponding 2-chloro-N-substituted acetamide intermediate.[1]

  • Final Condensation: The 2-chloro-N-substituted acetamide is refluxed with a selected substituted phenol in a suitable solvent like dry acetone, with anhydrous potassium carbonate acting as a base and a catalytic amount of potassium iodide to facilitate the reaction.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the final product is isolated and purified, typically through recrystallization or column chromatography, to yield the target 2-phenoxyacetamide derivative.

The choice of this multi-step synthesis is strategic; it provides modularity, allowing for the independent variation of the N-substituted fragment and the phenoxy ring system to systematically explore the structure-activity relationship (SAR).

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Chloroacetylation cluster_2 Step 3: Condensation Ketone Substituted Ketone Leuckart Leuckart Reaction (e.g., Formamide, HCOOH) Ketone->Leuckart Amine Intermediate Amine Leuckart->Amine Chloroacetyl Chloroacetyl Chloride Amine2 Intermediate Amine Intermediate 2-Chloro-N-substituted acetamide Chloroacetyl->Intermediate Amine2->Intermediate Phenol Substituted Phenol Intermediate2 2-Chloro-N-substituted acetamide Final Final 2-Phenoxyacetamide Derivative Phenol->Final Intermediate2->Final

Caption: General synthetic workflow for 2-phenoxyacetamide derivatives.

Anticancer Potential: Inducing Targeted Cell Death

A significant body of research highlights the potent anticancer activity of 2-phenoxyacetamide derivatives against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and neuroblastoma (SK-N-SH).[1][5][6] The presence of halogen or nitro groups on the aromatic rings often enhances cytotoxic efficacy.[1][4][5]

Mechanism of Action

The primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.[6][7]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G1/S or G0/G1 checkpoint.[6][7] This blockade prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting division.

  • Induction of Apoptosis: Following cell cycle arrest, the derivatives trigger apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the upregulation of pro-apoptotic genes (like Bax) and the downregulation of anti-apoptotic genes (like BCL-2).[6]

  • PARP-1 Inhibition: Some derivatives have been shown to dock effectively within the binding site of Poly (ADP-ribose) polymerase-1 (PARP-1).[6][8] PARP-1 is a key enzyme in DNA repair; its inhibition in cancer cells with existing DNA damage can lead to cell death.

Derivative 2-Phenoxyacetamide Derivative Membrane Derivative->Membrane PARP PARP-1 Inhibition Derivative->PARP CellCycle Cell Cycle Arrest (G1/S Phase) Derivative->CellCycle Bax ↑ Pro-apoptotic (Bax) Membrane->Bax Bcl2 ↓ Anti-apoptotic (Bcl-2) Membrane->Bcl2 DNARepair DNA Repair Blockade PARP->DNARepair Caspase Caspase Activation DNARepair->Caspase Proliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis Induction of Apoptosis CellDeath Tumor Cell Death Apoptosis->CellDeath Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

Caption: Proposed anticancer mechanism of 2-phenoxyacetamide derivatives.

Quantitative Analysis of Antiproliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound IHepG2 (Liver)1.43[6][8]
5-Fluorouracil (Ref.)HepG2 (Liver)5.32 - 8.3[6]
Compound 3cMCF-7 (Breast)-[5]
Compound 3cSK-N-SH (Neuroblastoma)-[5]

Note: Specific IC50 values for Compound 3c were not provided in the abstract, but it was identified as the most active agent.[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the 2-phenoxyacetamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Neurotherapeutic Potential: Modulating Brain Chemistry

Derivatives of the 2-phenoxyacetamide scaffold have shown significant promise as modulators of crucial neurological targets, particularly monoamine oxidases (MAOs), and as potential anticonvulsant agents.[9][10][11]

Mechanism of Action: MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibitors of these enzymes are established treatments for depression and neurodegenerative disorders such as Parkinson's disease.[10] A series of 2-phenoxyacetamide analogues have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[9][10]

  • Selectivity: Structural modifications can tune the selectivity. For example, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor, while other derivatives showed potent dual inhibition of MAO-A and MAO-B.[9][10]

  • Reversibility: Determining whether the inhibition is reversible or irreversible is critical for safety and pharmacological profiling. Studies have shown that certain 2-phenoxyacetamide derivatives act as reversible inhibitors, which is often a desirable trait to minimize potential side effects.[9]

Quantitative Analysis of MAO Inhibition

The inhibitory potency against MAO-A and MAO-B is determined by IC50 values.

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
Compound 12MAO-A-245[9][10]
Compound 21MAO-A0.018-[9][10]
Compound 21MAO-B0.07-[9][10]
Anticonvulsant Activity

In addition to MAO inhibition, various phenoxyacetamides have been synthesized and screened for anticonvulsant properties.[11][12] Preliminary screening in animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, has identified promising candidates.[11][13] For instance, the compound R-(–)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide showed a potent MES ED50 of 12.00 mg/kg in rats.[12]

Experimental Protocol: In Vitro MAO-Glo™ Assay

This is a common luminescence-based assay to screen for MAO inhibitors.

  • Enzyme Preparation: Use purified recombinant human MAO-A or MAO-B enzymes.

  • Inhibitor Incubation: In a 96-well plate, incubate the MAO enzyme with various concentrations of the test compounds for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Add a luminogenic MAO substrate. The MAO enzyme will convert the substrate into a luciferin precursor.

  • Detection Reagent: Add a luciferin detection reagent to stop the MAO reaction and simultaneously convert the luciferin precursor into luciferin, which is then oxidized by luciferase to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. A decrease in signal compared to the control indicates MAO inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory and Analgesic Properties

Several studies have confirmed that 2-phenoxyacetamide derivatives possess significant anti-inflammatory and analgesic activities.[1][3][5] This dual activity is particularly valuable for developing treatments for inflammatory conditions associated with pain.

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be linked to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COXs) and lipoxygenases (LOXs).[1][4] Prostaglandins, which are products of the COX pathway, are major mediators of inflammation and pain. By suppressing these pathways, the derivatives can effectively reduce the inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.[14]

  • Animal Acclimatization: Acclimatize Wistar albino rats to the laboratory conditions for one week.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac sodium, 50 mg/kg), and test groups administered with the synthesized compounds (e.g., 150 mg/kg, orally).[14]

  • Inflammation Induction: One hour after drug administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point. Statistical significance is determined using appropriate tests like ANOVA.

Antimicrobial Activity

The 2-phenoxyacetamide scaffold has also been explored for its potential to combat microbial infections. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[15][16]

Spectrum of Activity

Studies have shown that specific derivatives can be particularly effective. For example, some N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides exhibited significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae.[15] Chalcone-bearing phenoxyacetamide derivatives have also shown potent activity against B. subtilis, E. coli, and C. albicans.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-phenoxyacetamide scaffold is unequivocally a "privileged" structure in drug discovery, giving rise to derivatives with a remarkable breadth of therapeutic potential. The research summarized in this guide demonstrates potent activities in oncology, neurotherapeutics, and anti-inflammatory and antimicrobial applications. Structure-activity relationship studies have consistently shown that substitutions on the phenyl and N-acetamide moieties are critical for modulating potency and selectivity.[1][3]

The path forward for this promising class of compounds involves several key research thrusts:

  • Lead Optimization: Further chemical modifications to improve pharmacokinetic and pharmacodynamic profiles (ADME/Tox properties) of the most potent hits.

  • Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific molecular targets and elucidating the precise mechanisms of action will be crucial.

  • In Vivo Efficacy and Safety: Advancing lead candidates into more complex preclinical animal models to establish in vivo efficacy and comprehensive safety profiles.

  • Clinical Translation: Ultimately, the goal is to translate the most promising preclinical candidates into clinical trials to validate their therapeutic utility in human diseases.

The versatility and proven efficacy of 2-phenoxyacetamide derivatives ensure they will remain an active and fruitful area of investigation for medicinal chemists and drug development professionals for the foreseeable future.

References

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]

  • Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Novel 2-(4-Benzylideneamino)phenoxy)acetamides as Antibacterial Agents. Taylor & Francis Online. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PMC. [Link]

  • Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]

  • Graphical representation of (% inhibition) of anti-inflammatory activity. ResearchGate. [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. ResearchGate. [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]

  • QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. PMC. [Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics. [Link]

  • QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Current Research in Pharmaceutical Sciences. [Link]

  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PMC. [Link]

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC. [Link]

  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

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Structure-activity relationship (SAR) of nitrophenoxy acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) of Nitrophenoxy Acetamides

Executive Summary: The Versatile Scaffold

Nitrophenoxy acetamides represent a privileged scaffold in medicinal and agrochemical chemistry, characterized by a nitro-substituted phenoxy head , a methylene linker , and an acetamide tail . This structure (


) serves as a versatile pharmacophore, bridging distinct biological applications ranging from oncology to herbicide science.

The core utility of this scaffold lies in its ability to position the electron-deficient nitrophenoxy ring (a


-acidic motif) at a precise distance from the hydrogen-bonding amide interface. This guide dissects the structure-activity relationships (SAR) governing its three primary domains of activity: COX-2 inhibition (Anticancer) , Protoporphyrinogen Oxidase (PPO) inhibition (Herbicidal) , and Nitroreductase activation (Antitubercular) .

Chemical Foundation & Synthesis

To explore the SAR, one must first master the synthesis. The construction of nitrophenoxy acetamides relies heavily on the Williamson Ether Synthesis , a robust


 substitution protocol.
Synthetic Pathways

There are two primary routes to access this scaffold. Route A is a convergent synthesis using a pre-formed chloroacetamide, while Route B is a divergent linear synthesis via an ester intermediate, allowing for late-stage diversification of the amide group.

Graphviz Diagram: Synthetic Workflows

Synthesis_Pathways Nitrophenol Nitrophenol (Nucleophile) Target Target: Nitrophenoxy Acetamide Nitrophenol->Target Route A: Direct Alkylation (Reflux, 6-8h) Ester_Int Intermediate: Nitrophenoxy Ester Nitrophenol->Ester_Int Route B: Two-Step (Reflux) Chloroacetamide 2-Chloro-N-substituted acetamide Chloroacetamide->Target Base Base (K2CO3/Acetone) Base->Target Chloroacetate Ethyl Chloroacetate Chloroacetate->Ester_Int Ester_Int->Target Aminolysis (EtOH, Heat) Amine Primary Amine (R-NH2) Amine->Target

Caption: Figure 1. Dual synthetic pathways for nitrophenoxy acetamides. Route A is convergent; Route B allows library generation.

Protocol 1: General Synthesis (Route A - Direct Alkylation)

This protocol is self-validating via TLC monitoring of the disappearance of the nitrophenol starting material.

  • Reagents: 4-Nitrophenol (1.0 eq), 2-Chloro-N-substituted acetamide (1.1 eq), Anhydrous Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst).
    
  • Solvent: Dry Acetone or Acetonitrile (ACN).

  • Procedure:

    • Dissolve 4-nitrophenol in solvent. Add

      
       and stir at room temperature for 30 mins to generate the phenoxide anion (color change to yellow/orange).
      
    • Add the 2-Chloro-N-substituted acetamide and KI.

    • Reflux at 60-80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Workup: Filter off inorganic salts while hot. Evaporate solvent.[1][2] Recrystallize crude product from Ethanol/Water.[3]

  • Validation:

    
    H NMR should show a singlet around 
    
    
    
    4.5-4.8 ppm (O-
    
    
    -CO) and disappearance of the phenolic -OH signal.

SAR Deep Dive: The Pharmacophore Analysis

The biological activity of nitrophenoxy acetamides is strictly governed by the electronic and steric environment of three specific zones.

Graphviz Diagram: SAR Logic Map

SAR_Map Scaffold Nitrophenoxy Acetamide Scaffold ZoneA Zone A: Phenoxy Ring (Electronic Head) Scaffold->ZoneA ZoneB Zone B: Linker (Spacer) Scaffold->ZoneB ZoneC Zone C: Amide Tail (Binding/Selectivity) Scaffold->ZoneC NitroPos Nitro Position: Para > Meta > Ortho (Critical for COX-2) ZoneA->NitroPos LinkerLen Length: Methylene (-CH2-) is optimal. Elongation reduces potency. ZoneB->LinkerLen Subst N-Substituents: Bulky Lipophilic Groups (e.g., 4-Cl-benzyl) increase activity. ZoneC->Subst

Caption: Figure 2.[4][5] Pharmacophore dissection. Activity is modulated by the nitro position (Zone A) and the lipophilicity of the amide tail (Zone C).

Application 1: Anticancer & Anti-inflammatory (Target: COX-2)

Research indicates that 2-(4-nitrophenoxy)acetamides act as selective Cyclooxygenase-2 (COX-2) inhibitors. The nitro group provides the necessary electron-withdrawing character to mimic the pharmacophores of established NSAIDs.

  • Key Insight: The presence of a halogen (Cl, F) on the amide N-substituent (Zone C) significantly enhances potency.

  • Lead Compound: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c).[3][6]

  • Mechanism: The compound fits into the COX-2 hydrophobic pocket. The nitro group likely engages in electrostatic interactions, while the halogenated tail fills the lipophilic channel.

Table 1: SAR Trends for COX-2 Inhibition (Relative Potency)

Compound IDPhenoxy Subst.[3][4][7] (Zone A)Amide N-Substituent (Zone C)Relative PotencyNotes
1a 4-

Phenyl+Baseline activity
1b 4-

Benzyl++Flexible linker helps
3c 4-

1-(4-chlorophenyl)ethyl ++++ Lead Candidate (High Lipophilicity)
3d 4-

1-(4-methoxyphenyl)ethyl++EDG reduces potency vs EWG (Cl)
4a H (No Nitro)1-(4-chlorophenyl)ethyl-Loss of activity (Nitro is essential)
5a 2-

(Ortho)
1-(4-chlorophenyl)ethyl+Steric clash reduces fit

Data synthesized from Rani et al. (2014) and related COX-2 inhibitor studies.

Application 2: Herbicidal Activity (Target: PPO/AHAS)

In agrochemistry, this scaffold mimics the structure of Diphenyl Ether herbicides (e.g., Acifluorfen).

  • Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO), leading to accumulation of protoporphyrin IX, lipid peroxidation, and cell membrane destruction.

  • SAR Rule: The Nitro group is non-negotiable. It mimics the electronic signature required for PPO binding. The amide tail replaces the carboxylate found in older herbicides, potentially improving cellular uptake.

Application 3: Antitubercular (Target: Ddn/DprE1)

Nitro-containing compounds are often "suicide substrates."

  • Mechanism: Mycobacterium tuberculosis possesses a deazaflavin-dependent nitroreductase (Ddn). It reduces the nitro group to a reactive nitroso/hydroxylamine intermediate, which then kills the bacterium.

  • SAR Rule: Activity is binary regarding the nitro group; without it, antitubercular activity is abolished.

Experimental Protocols

Protocol 2: COX-2 Inhibition Assay (In Vitro)

Purpose: To quantify the potency of synthesized nitrophenoxy acetamides against the inflammatory target.

  • System: Commercial COX-2 Inhibitor Screening Kit (Fluorometric).

  • Principle: COX-2 catalyzes the conversion of Arachidonic Acid to Prostaglandin G2 (PGG2). The assay measures the peroxidase component of COXs. The reaction between PGG2 and a fluorometric probe (e.g., ADHP) produces fluorescence.

  • Procedure:

    • Preparation: Dissolve test compounds in DMSO (Final concentration <1% to avoid enzyme denaturation).

    • Incubation: Mix Recombinant Human COX-2 enzyme + Heme + Assay Buffer + Test Compound. Incubate at 25°C for 10 mins.

    • Initiation: Add Arachidonic Acid and Fluorometric Substrate.

    • Measurement: Read Fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

  • Calculation:

    
    
    
    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

References

  • Rani, P., et al. (2014). "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives." BioMed Research International.[3] Link

  • BenchChem. (2025).[1][2] "Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide." Technical Notes. Link

  • Hines, S., et al. (2022). "N-(4-Hydroxy-2-nitrophenyl)acetamide."[4] IUCrData. Link

  • Purdue Extension. (2024). "Herbicide Mode-of-Action Summary: Diphenyl Ethers and Analogs." Purdue University Weed Science.[8] Link

  • Kumar, S., et al. (2021).[9][10] "Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme." Letters in Drug Design & Discovery. Link

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide, a key molecular scaffold with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a robust acylation reaction, forming a stable amide bond between 2-(4-nitrophenoxy)acetyl chloride and 3-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for product purification and characterization. We will explore the underlying chemical principles, provide step-by-step instructions, and present data in a clear, accessible format to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Amide bond formation is one of the most critical reactions in organic synthesis, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1] The target molecule, 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide, incorporates three key structural motifs: a nitrophenoxy group, a central acetamide linker, and a pyridine ring. This combination of functionalities makes it a valuable intermediate for creating libraries of novel compounds in drug discovery programs.

The protocol outlined herein employs a classic and highly effective method for amide synthesis: the acylation of an amine using an acyl chloride. This method was chosen for its high efficiency and reliability. The process involves two primary stages:

  • Activation of the Carboxylic Acid: The starting material, 2-(4-nitrophenoxy)acetic acid, is converted into the more reactive 2-(4-nitrophenoxy)acetyl chloride. This activation is essential as the direct reaction between a carboxylic acid and an amine is typically unfavorable under standard conditions.

  • Nucleophilic Acyl Substitution: The highly reactive acyl chloride is then treated with 3-aminopyridine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the desired amide bond.[2] A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[3][4]

Reaction Scheme and Mechanism

Overall Reaction:

Simplified Mechanism of Amide Formation:

The core of the reaction is a nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminopyridine attacks the electrophilic carbonyl carbon of 2-(4-nitrophenoxy)acetyl chloride.

  • Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The added base (e.g., Pyridine) removes the proton from the nitrogen atom, yielding the neutral amide product and pyridinium hydrochloride.[2]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount (Example Scale)
2-(4-nitrophenoxy)acetic acid1798-11-4197.151.01.97 g (10 mmol)
Thionyl chloride (SOCl₂)7719-09-7118.971.20.88 mL (12 mmol)
3-Aminopyridine462-08-894.111.050.99 g (10.5 mmol)
Pyridine (anhydrous)110-86-179.101.51.2 mL (15 mmol)
Dichloromethane (DCM, anhydrous)75-09-284.93-~100 mL
Saturated Sodium Bicarbonate (aq)---As needed
Brine (Saturated NaCl solution)---As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Equipment
  • Round-bottom flasks (50 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[5][6]

Detailed Experimental Protocol

This protocol is divided into two main parts: the preparation of the acyl chloride intermediate and the subsequent amide formation reaction.

Workflow Overview

G cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: Amide Formation cluster_2 Workup & Purification A1 Dissolve Acid in DCM A2 Add Thionyl Chloride A1->A2 A3 Reflux Reaction Mixture A2->A3 A4 Remove Excess Reagent A3->A4 B3 Add Acyl Chloride Dropwise A4->B3 Use Immediately B1 Prepare Amine Solution B2 Cool to 0°C B1->B2 B2->B3 B4 Warm to RT & Stir B3->B4 C1 Quench with Water B4->C1 C2 Wash with NaHCO₃ / Brine C1->C2 C3 Dry & Evaporate Solvent C2->C3 C4 Purify (Recrystallization) C3->C4

Sources

Application Notes and Protocols for Enhancing the Solubility of Nitrophenoxy Compounds in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Challenge of Nitrophenoxy Compounds

Nitrophenoxy compounds, a class of molecules characterized by the presence of a nitrophenoxy moiety, are of significant interest in pharmaceutical research and drug development. However, their utility is often hampered by poor aqueous solubility, a critical factor for bioavailability and the successful development of effective drug formulations.[1][2] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in early-stage drug discovery due to its ability to dissolve a broad range of compounds.[3][4] Despite its utility, achieving the desired concentration and maintaining the stability of nitrophenoxy compounds in DMSO, especially upon dilution into aqueous media for biological assays, can be challenging.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective methods to enhance the solubility of nitrophenoxy compounds in DMSO. We will delve into the underlying scientific principles of each technique and provide detailed, step-by-step protocols to ensure reproducible and reliable results.

Understanding the Physicochemical Properties of Nitrophenoxy Compounds

The solubility of a compound is intrinsically linked to its physicochemical properties. For nitrophenoxy compounds, key parameters to consider are:

  • Polarity and Lipophilicity (LogP): The presence of the nitro group (-NO2) increases the polarity of the molecule, while the phenoxy group contributes to its lipophilicity. The overall LogP will depend on the specific substitutions on the aromatic rings.

  • Acidity (pKa): The phenolic hydroxyl group, if present, is weakly acidic. The pKa of the parent 4-nitrophenol is approximately 7.15. The presence of the electron-withdrawing nitro group makes the proton on the hydroxyl group more acidic compared to phenol. This property is crucial for solubility enhancement via pH adjustment.

  • Hydrogen Bonding: The nitro and ether oxygen atoms can act as hydrogen bond acceptors, while a hydroxyl group can act as both a donor and acceptor. These interactions play a significant role in the solvation process.

Core Strategies for Solubility Enhancement in DMSO

Several methods can be employed to improve the solubility of nitrophenoxy compounds in DMSO-based systems. The choice of method will depend on the specific compound's properties and the requirements of the downstream application.

Co-Solvent Systems: A First Line of Approach

The use of a co-solvent in conjunction with DMSO is a common and effective strategy to enhance the solubility of poorly soluble compounds.[5][6] Co-solvents work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[7][8]

Mechanism of Co-Solvency:

Co-solvents modify the properties of the primary solvent (in this case, often an aqueous buffer into which a DMSO stock is diluted) in several ways:

  • Polarity Reduction: Water-miscible organic solvents decrease the polarity of the aqueous phase, making it more favorable for the dissolution of non-polar or weakly polar solutes.[7]

  • Disruption of Water's Hydrogen Bond Network: Co-solvents can interfere with the highly ordered hydrogen-bonding structure of water, reducing the energy required to create a cavity for the solute molecule.[7]

  • Favorable Solute-Co-solvent Interactions: The co-solvent can directly interact with the solute through hydrogen bonding or van der Waals forces, leading to better solvation.[7]

Protocol 1: Preparation of a Co-Solvent Stock Solution

This protocol describes the preparation of a stock solution using a DMSO and Polyethylene Glycol (PEG) 300 co-solvent system, a common formulation for preclinical studies.[5]

Materials:

  • Nitrophenoxy compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the required mass of the nitrophenoxy compound and the volume of each solvent to achieve the desired final concentration. A common starting formulation is a 1:1 ratio of DMSO and PEG300.

  • Initial Dissolution in DMSO:

    • Accurately weigh the nitrophenoxy compound and place it in a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Addition of Co-solvent:

    • Add the calculated volume of PEG300 to the DMSO solution.

    • Vortex the mixture again for 1-2 minutes until a clear, homogeneous solution is obtained.

  • Gentle Heating and Sonication (if necessary):

    • If the compound does not fully dissolve, gently warm the solution in a water bath at 37-40°C for 5-10 minutes. Caution: Some compounds may be heat-sensitive; always check the compound's stability profile.

    • Alternatively, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Final Observation and Storage:

    • Visually inspect the solution to ensure there is no visible precipitate.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Data Presentation: Example of Co-Solvent Effect on Solubility

CompoundSolvent SystemSolubility (mg/mL)
Nitrophenoxy-Analog A100% DMSO5
Nitrophenoxy-Analog A50% DMSO / 50% PEG30015
Nitrophenoxy-Analog B100% DMSO2
Nitrophenoxy-Analog B50% DMSO / 50% PEG3008

Experimental Workflow for Co-Solvent Screening

CoSolvent_Workflow A Weigh Nitrophenoxy Compound C Add Compound to Solvent Mixtures A->C B Prepare Serial Dilutions of Co-solvents in DMSO B->C D Equilibrate (Vortex, Sonicate, Heat) C->D E Visually Inspect for Precipitation D->E F Quantify Solubility (e.g., HPLC) E->F G Select Optimal Co-solvent System F->G ph_solubility cluster_pH pH of Solution cluster_form Predominant Form of Compound Low_pH pH < pKa Protonated Protonated (Less Soluble) Low_pH->Protonated High_pH pH > pKa Deprotonated Deprotonated (More Soluble) High_pH->Deprotonated

Sources

Introduction: The Prominence of the Pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to High-Throughput Screening of Pyridine Derivative Libraries for Drug Discovery

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized for its presence in numerous natural compounds and FDA-approved drugs.[1] Its unique chemical properties, including its polarity and ability to act as a hydrogen bond acceptor, make it a "privileged scaffold." This means it can interact with a wide array of biological targets with high affinity and specificity.[1][2] Pyridine derivatives are integral to drugs targeting a vast range of diseases, from cardiovascular conditions to cancer and infectious agents.[2][3][4] The versatility of the pyridine nucleus allows for extensive chemical modification, making it an ideal framework for building large, diverse compound libraries.[2]

High-Throughput Screening (HTS) is the engine that drives the exploration of these vast chemical libraries.[5] By leveraging automation, miniaturization, and sensitive detection methods, HTS enables the rapid testing of hundreds of thousands to millions of compounds against specific biological targets.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for pyridine derivative libraries. We will delve into the causality behind experimental choices, provide detailed protocols for key assay technologies, and outline a robust framework for data analysis and hit validation.

Part 1: Foundational Principles for Screening Pyridine Libraries

A successful HTS campaign is built on a foundation of meticulous planning, from library selection to the choice of assay format. The unique chemical nature of pyridine derivatives—being generally soluble and often possessing intrinsic fluorescence at certain wavelengths—must be considered during assay design to mitigate potential interference.

The HTS Workflow: A Strategic Overview

The HTS process is a multi-step endeavor designed to systematically identify and validate active compounds, or "hits," from a large library.[6] The workflow ensures that resources are focused on the most promising candidates for downstream drug development.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development & Optimization AssayVal Assay Validation (Z'-factor ≥ 0.5) AssayDev->AssayVal Robustness Check PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen Ready for Screening HitID Hit Identification PrimaryScreen->HitID Data Analysis HitConf Hit Confirmation (Dose-Response) HitID->HitConf Progress Hits Orthogonal Orthogonal & Counter-Screens HitConf->Orthogonal Eliminate False Positives SAR SAR by Analogue Orthogonal->SAR Confirm Mechanism Lead Opt Lead Optimization SAR->Lead Opt Advance to Lead Op Z_Factor cluster_legend Where: Z_Factor Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| ) μ_p μ_p = Mean of positive control σ_p σ_p = Standard deviation of positive control μ_n μ_n = Mean of negative control σ_n σ_n = Standard deviation of negative control

Caption: Formula for calculating the Z'-factor.

Hit Identification: In the primary screen, hits are typically identified as compounds that produce a signal beyond a certain threshold, often defined as three standard deviations from the mean of the negative control (DMSO) wells.

The Hit Validation Cascade

A primary hit is not a validated lead. A systematic process of re-testing and counter-screening is required to build confidence in the result. [7]

Validation_Cascade Primary_Hit Primary Hit (Single Point Activity) Confirmation 1. Hit Confirmation (Fresh Sample, Dose-Response Curve) Primary_Hit->Confirmation Orthogonal 2. Orthogonal Assay (Different Technology/Readout) Confirmation->Orthogonal Confirm IC50/EC50 Counterscreen 3. Counter-Screen (Assay Interference Check) Orthogonal->Counterscreen Confirm On-Target Activity SAR 4. SAR by Analogue (Test Structurally Related Compounds) Counterscreen->SAR Rule out Artifacts Validated_Hit Validated Hit (Ready for Lead Op) SAR->Validated_Hit Establish Chemical Tractability

Caption: A logical workflow for validating primary HTS hits.

  • Hit Confirmation: Hits from the primary screen are re-tested using freshly prepared samples to confirm activity and generate a dose-response curve, yielding an IC₅₀ or EC₅₀ value. [8]* Orthogonal Assays: Confirmed hits are tested in an assay that measures the same biological activity but uses a different detection technology. [7]For example, a hit from a luminescence-based kinase assay could be validated using an FP-based assay. This is a critical step to eliminate false positives resulting from interference with the primary assay's detection system. [7]* Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself rather than the biological target. [9]For a luciferase reporter assay, a counter-screen would test for direct inhibitors of the luciferase enzyme.

  • Structure-Activity Relationship (SAR) by Analogue: Testing commercially available analogues of a hit compound can provide early insights into the SAR. [7]If small structural changes lead to predictable changes in activity, it increases confidence that the compound is a specific, on-target modulator. [7]

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Google Scholar.
  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse.
  • Bioluminescent Assays for High-Throughput Screening.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • Scintillation proximity assays in high-throughput screening. PubMed.
  • Bioluminescent assays for high-throughput screening. PubMed.
  • Application of Scintillation Proximity Assay in Drug Discovery. PubMed.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Google Scholar.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • Biochemical Assay Services. Evotec.
  • Scintillation Proximity Assays in High Throughput Screening. Google Scholar.
  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Google Scholar.
  • AlphaScreen. BMG LABTECH.
  • Scintillation proximity assay.
  • The Use of AlphaScreen Technology in HTS: Current St
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Google Scholar.
  • Luminescence Assays: Types, Mechanism & Applic
  • High throughput screening of small molecule library: procedure, challenges and future. Google Scholar.
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors from Animal Venoms.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • High-throughput screening (HTS). BMG LABTECH.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • Discovery of Pyrazolopyridine Deriv
  • AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
  • ExperimentAlphaScreen Document
  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and...
  • Small Compound Screening Overview. University of Oxford.
  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases.
  • SciLifeLab & KNIME Help Labs Asses Raw Data
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi.
  • High Throughput Screening.
  • High-Throughput Screening D
  • Analysis of HTS d
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
  • Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. Mary Ann Liebert, Inc., publishers.
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?

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Application Notes and Protocols: Molecular Docking of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide into the COX-2 Active Site

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note:

To our valued researchers, scientists, and drug development professionals,

The following guide is designed to provide a comprehensive, in-depth protocol for the molecular docking of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide into the cyclooxygenase-2 (COX-2) active site. Our objective is to not only present a step-by-step methodology but also to instill a deeper understanding of the scientific rationale behind each procedural choice. This document is structured to empower your research by blending theoretical principles with practical, field-proven techniques.

However, a critical prerequisite for any molecular docking study is the precise three-dimensional structure of the ligand of interest. Our initial comprehensive search of public chemical databases, including PubChem and ChemSpider, did not yield the specific structure for "2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide". While we have identified several structurally related compounds, proceeding with an incorrect analogue would compromise the scientific integrity of the simulation.

Therefore, this document will be presented in two parts. Part A will provide the complete, detailed theoretical framework and the step-by-step protocols for molecular docking into the COX-2 active site, using a placeholder for the ligand structure. Part B will be contingent on the user providing the accurate 2D or 3D structure of "2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide," for instance, in a SMILES or SDF format. Upon receipt of the correct ligand structure, we will execute the described protocols and deliver the complete analysis, including binding affinities, interaction diagrams, and a full discussion of the results.

We believe this approach ensures the highest level of scientific accuracy and provides a robust framework for your research endeavors.

Part A: A Comprehensive Guide to Molecular Docking with the COX-2 Active Site

Introduction: The Scientific Imperative for Selective COX-2 Inhibition

Cyclooxygenase (COX), an enzyme that exists in two primary isoforms, COX-1 and COX-2, is a key player in the biosynthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][2][3] This differential expression profile makes COX-2 a highly attractive therapeutic target for the development of anti-inflammatory drugs with a reduced side-effect profile compared to non-selective NSAIDs that inhibit both isoforms.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[4][5][6] This in-silico method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate with its target protein at a molecular level.[7][8] By simulating the interaction of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide with the COX-2 active site, we can gain valuable insights into its potential as a selective inhibitor.

Pre-Docking Essentials: Software and Hardware Recommendations

To ensure the reproducibility and accuracy of the docking simulation, we recommend the following software and hardware configuration:

ComponentRecommendationRationale
Molecular Docking Software AutoDock VinaA widely used, open-source program known for its accuracy and computational efficiency in predicting binding modes.
Molecular Visualization PyMOL or UCSF ChimeraEssential for protein and ligand preparation, visualization of the active site, and analysis of docking results.
Ligand Preparation ChemDraw or MarvinSketchFor drawing and converting the 2D structure of the ligand into a 3D format.
Computational Power Multi-core processor (≥8 cores)To expedite the docking calculations, which can be computationally intensive.
Operating System Linux/macOSOften preferred for their stability and compatibility with scientific software.
Experimental Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, with clear checkpoints and explanations for each critical step.

The entire molecular docking process can be visualized as a sequential workflow, from data acquisition to the final analysis of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A 1. Receptor Acquisition (PDB: 5KIR) B 2. Receptor Preparation (Remove water, add hydrogens) A->B Clean & Protonate D 4. Grid Box Definition (Define Active Site) B->D Define Target C 3. Ligand Preparation (Energy Minimization) E 5. Molecular Docking (AutoDock Vina) C->E Input Ligand D->E Set Search Space F 6. Pose Analysis (Binding Energy) E->F Output Poses G 7. Interaction Visualization (PyMOL/Chimera) F->G Interpret Results

Figure 1: A high-level overview of the molecular docking workflow.

The initial step involves obtaining and preparing the three-dimensional structure of the COX-2 protein.

  • Acquisition of the Crystal Structure:

    • Navigate to the Protein Data Bank (PDB) website (rcsb.org).

    • Search for a high-resolution crystal structure of human COX-2. For this protocol, we will use PDB ID: 5KIR , which is the crystal structure of human COX-2 in complex with a selective inhibitor. The presence of a co-crystallized ligand is invaluable for defining the active site.

  • Cleaning the PDB File:

    • Open the downloaded PDB file (5KIR.pdb) in a molecular visualization tool like PyMOL or UCSF Chimera.[9][10]

    • Remove all non-essential molecules, including water molecules, co-factors not essential for binding, and any existing ligands.[9] The rationale for removing water molecules is that their positions are often not well-resolved in crystal structures and can interfere with the docking algorithm.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein structure.[11][12] This is a critical step as hydrogen bonds are a major contributor to ligand binding.

    • Assign appropriate atomic charges to all atoms of the protein. The Gasteiger charge calculation method is a commonly used and reliable approach.

  • Saving the Prepared Receptor:

    • Save the cleaned and protonated protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, charges, and atom types.

The ligand, 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide, must be prepared in a three-dimensional format with correct stereochemistry and charge distribution.

  • Obtaining the Ligand Structure:

    • Action Required: Please provide the 2D or 3D structure of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide in a standard format (e.g., SMILES, MOL, SDF).

  • Conversion to 3D and Energy Minimization:

    • Once the structure is obtained, use a chemical drawing tool like ChemDraw or a molecular modeling program to convert the 2D representation into a 3D structure.

    • Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand before docking.

  • Charge Assignment and Rotatable Bond Definition:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds within the ligand. This allows for conformational flexibility of the ligand during the docking simulation, which is essential for finding the optimal binding pose.[12]

  • Saving the Prepared Ligand:

    • Save the prepared ligand in the PDBQT file format.

The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for potential binding poses.

  • Identifying the Active Site:

    • The active site of COX-2 is a long, hydrophobic channel. In the PDB structure 5KIR, the location of the co-crystallized inhibitor provides a precise definition of the binding pocket.

  • Setting the Grid Box Parameters:

    • Using AutoDockTools or a graphical interface in UCSF Chimera, center the grid box on the co-crystallized ligand's position.

    • Adjust the dimensions of the grid box to encompass the entire active site, with a buffer of approximately 10 Å in each dimension to allow for sufficient space for the ligand to move and rotate. A typical grid box size for COX-2 would be 60 x 60 x 60 Å.

With the prepared receptor, ligand, and defined grid box, the docking simulation can now be executed.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Executing AutoDock Vina:

    • Run AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

    • The program will perform a series of docking runs, exploring different conformations and orientations of the ligand within the active site.

Post-Docking Analysis: Interpreting the Results

The output of the docking simulation will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

  • Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol. The more negative the value, the stronger the predicted binding.

  • Pose Selection: The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode. However, it is good practice to visually inspect the top few poses to assess their plausibility.

A thorough analysis of the molecular interactions between the ligand and the receptor is crucial for understanding the binding mechanism.

G cluster_ligand Ligand: 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide cluster_receptor COX-2 Active Site Residues Ligand Ligand Arg120 Arg120 Ligand->Arg120 Hydrogen Bond Tyr355 Tyr355 Ligand->Tyr355 Pi-Pi Stacking Ser530 Ser530 Ligand->Ser530 Hydrogen Bond Val523 Val523 Ligand->Val523 Hydrophobic Interaction

Figure 2: A conceptual diagram of potential key interactions in the COX-2 active site.

  • Hydrogen Bonds: Identify and measure the distances of hydrogen bonds between the ligand and key amino acid residues.

  • Hydrophobic Interactions: Analyze the hydrophobic contacts between the non-polar regions of the ligand and the receptor.

  • Pi-Interactions: Look for pi-pi stacking or pi-cation interactions between aromatic rings of the ligand and the receptor.

Key Amino Acid Residues in the COX-2 Active Site:

ResidueRole in Binding
Arg120 Forms a salt bridge with the carboxylate group of acidic NSAIDs.
Tyr355 Involved in hydrogen bonding and hydrophobic interactions.
Ser530 The site of acetylation by aspirin, crucial for its irreversible inhibition.
Val523 A key residue that differs between COX-1 and COX-2, contributing to the larger and more accommodating active site of COX-2.

By visualizing the top-ranked docking pose in PyMOL or UCSF Chimera, you can generate high-quality images and diagrams illustrating these critical interactions.

Part B: Awaiting Ligand Structure for Complete Analysis

As stated previously, the execution of the described protocols and the generation of specific results for 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide are pending the provision of its accurate chemical structure. Upon receiving the ligand structure, this section will be populated with:

  • A table of the top docking poses and their corresponding binding affinities.

  • Detailed 2D and 3D diagrams of the predicted binding mode of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide in the COX-2 active site.

  • A comprehensive discussion of the specific molecular interactions observed, including hydrogen bonds, hydrophobic contacts, and any other significant interactions.

  • An expert interpretation of the results and their implications for the potential of this compound as a selective COX-2 inhibitor.

We look forward to completing this analysis upon receipt of the necessary information.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2023). Journal of Molecular Modeling.
  • Principles, Processes and Types of Molecular Docking. (n.d.).
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • Molecular Docking and Structure-Based Drug Design Str
  • Cyclooxygenases: structural and functional insights. (2005). Journal of Lipid Research.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Journal of Pharmaceutical Analysis.
  • Principles and aspects of molecular docking: A bird's eye view. (2021). Hans Shodh Sudha.
  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (2021). Archives of the Turkish Society of Cardiology.
  • Cyclooxygenase-2. (n.d.). In Wikipedia.
  • Session 4: Introduction to in silico docking. (n.d.).
  • What are Cyclooxygenase (COX) and Its Inhibitors? (2021). BOC Sciences.
  • Preparing the protein and ligand for docking. (2025). ScotChem.
  • Protein-ligand docking. (n.d.). Cresset Group.
  • Structure of COX-2. (n.d.).
  • 2-(4-nitrophenoxy)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}acetamide. (n.d.). MolPort.
  • Molecular Docking Tutorial. (n.d.).
  • 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl)acetamide. (n.d.). PubChem.
  • N-Pyridin-4-ylacetamide. (n.d.). PubChem.
  • Acetamide, N-(4-nitrophenyl)-. (n.d.). NIST WebBook.
  • N-(4-Ethoxy-3-nitrophenyl)acetamide. (2025). Chemsrc.

Sources

Troubleshooting & Optimization

Purification of acetamide derivatives by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Recrystallization vs. Column Chromatography[1]

Welcome to the Purification Support Hub

As a Senior Application Scientist, I often see researchers struggle with acetamide derivatives (


). These compounds possess a unique duality: they are robust solids capable of high-purity crystallization, yet their strong hydrogen-bonding capability often leads to "oiling out" or severe streaking on silica gel.[1]

This guide is not a textbook; it is a troubleshooting protocol designed to salvage your material and optimize your workflow.

Module 1: The Decision Matrix (Triage)

Before committing to a method, analyze your crude material.[1] Acetamides generally favor recrystallization due to their polarity and lattice energy, but specific impurities can disrupt this.[1]

Method Selection Protocol
ParameterRecrystallization Column Chromatography
Crude State Solid or semi-solidOil, gum, or complex mixture
Purity Goal Ultra-high (>99% possible)High (95-98%)
Scale Scalable (>5g to kg)Limited (<5g typically)
Impurity Profile Trace impurities (<10-15%)Structurally distinct impurities
Cost/Time Low Cost / High Latency (drying)High Cost / Low Latency
Workflow Logic

DecisionMatrix Start Crude Acetamide Mixture StateCheck Physical State? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Oil Viscous Oil/Gum StateCheck->Oil Recryst Recrystallization Solid->Recryst Main path TLC TLC Analysis (Rf Difference) Oil->TLC TLC->Recryst Single Spot (Induces nucleation) Column Flash Chromatography TLC->Column Multiple Spots / Close Rf

Figure 1: Decision logic for selecting the purification method based on physical state and impurity profile.[1][2]

Module 2: Recrystallization Support

The Gold Standard for Acetamides. Acetamide derivatives often form strong intermolecular Hydrogen-bond networks. Recrystallization exploits this to exclude impurities from the crystal lattice.[2]

Standard Protocol: Solvent Selection
  • Solvent A (Dissolver): Ethanol, Methanol, Ethyl Acetate.[1]

  • Solvent B (Precipitator): Water, Hexanes, Heptane.[1]

  • Classic System: Ethanol/Water is often superior for acetamides (e.g., Acetanilide) due to the high solubility of the amide bond in hot ethanol and low solubility in cold water [1].

Troubleshooting Guide: "My Product Oiled Out"

Symptom: Upon cooling, the solution turns milky or deposits a viscous oil at the bottom instead of crystals. Root Cause: The solution temperature is in the "metastable zone" where liquid-liquid phase separation occurs before nucleation. This often happens if the solute's melting point is lower than the solvent's boiling point, or if cooling is too rapid.

Corrective Actions:

  • The "Seeding" Technique:

    • Retain a tiny amount of crude solid before starting.[3]

    • When the oil appears, reheat to dissolve.

    • Cool very slowly to just above the oiling temperature.

    • Add the "seed" crystal. This provides a template for the lattice, bypassing the oil phase.

  • Solvent Adjustment:

    • Add more of the "Good Solvent" (e.g., Ethanol).[1] Oiling out often indicates the mixture is too rich in the "Bad Solvent" (Water/Hexane) too early.

  • Trituration:

    • If you have an oil, decant the solvent.[1] Add a solvent in which the product is insoluble (e.g., cold ether or pentane) and scratch the flask vigorously with a glass rod to induce crystallization.

Data: Solvent Effectiveness for Acetamides
Solvent SystemPolaritySuitabilityNotes
Water HighExcellentClassic for simple acetamides (e.g., Paracetamol).[1]
Ethanol/Water HighBest Overall Balances solubility; reduces oiling risk.[1]
EtOAc/Hexane MediumGoodUse for lipophilic N-substituted acetamides.[1]
Toluene LowSpecificGood for highly aromatic derivatives; high BP requires caution.

Module 3: Column Chromatography Support

The "Brute Force" Method. Use this when recrystallization fails or when separating structural isomers.

The Critical Issue: Tailing (Streaking)

Symptom: Product elutes as a broad streak rather than a tight band, contaminating other fractions.[1] Root Cause: The amide nitrogen (and carbonyl oxygen) acts as a Hydrogen-bond acceptor/donor, interacting strongly with the acidic silanol groups (


) on the silica gel surface [2].[1]
The Fix: Mobile Phase Modification

You must "mask" the silanol groups.

Protocol:

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.[1]

    • Mechanism:[4][5] The amine base preferentially binds to the acidic silanol sites, smoothing the surface for your acetamide to pass without "sticking."

  • Solvent Choice:

    • DCM/Methanol (95:5): Standard for polar acetamides.[1]

    • EtOAc/Hexane: For less polar derivatives.

  • Sample Loading:

    • Dry Loading: Dissolve crude in MeOH/DCM, add silica, evaporate to dryness, and load the powder. This prevents the "solvent shock" that causes initial band broadening.

Chromatography Workflow

ChromatographyFlow Setup Column Packing (Silica Gel 60) Modifier Add 1% TEA (Neutralize Silanols) Setup->Modifier Critical Step Load Dry Load Sample Modifier->Load Elute Gradient Elution Load->Elute TLC_Check TLC (Check Tailing) Elute->TLC_Check

Figure 2: Optimized chromatography workflow emphasizing the silica neutralization step.[1]

Module 4: Hybrid Approaches & Final Checks

Scenario: Recrystallization failed (too impure) and Column failed (co-elution).

The "Flash-Recrys" Hybrid:

  • Run a fast silica plug (vacuum filtration) to remove baseline tar and highly polar impurities.[1]

  • Collect the acetamide-containing fractions (even if impure).

  • Perform Recrystallization on this semi-purified material.[1][4] The removal of the "tar" often allows the crystal lattice to form where it previously couldn't.

Validation Checklist

Before considering the job done, verify:

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed.).[1][6] Purification of Acetanilide; Recrystallization Techniques.

    • Source: [1]

  • Teledyne ISCO.Method Development Strategies for Amine Bonded Phase Columns. (Explains the interaction of amines/amides with silica and the use of modifiers).

    • Source:

  • University of Rochester.

    • Source: [1]

  • University of Colorado Boulder. Recrystallization of Acetanilide.[1] (Detailed protocol on water-based recrystallization).

    • Source: [1]

Sources

Technical Support Center: Troubleshooting O-Alkylation vs. N-Alkylation in Phenoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenoxyacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective alkylation. In the synthesis of phenoxyacetamide derivatives, a common and critical challenge is controlling the regioselectivity of alkylation, specifically, whether the reaction occurs on the oxygen of the phenolic hydroxyl group (O-alkylation) or the nitrogen of the amide (N-alkylation). This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of O- and N-alkylated products. What are the key factors that control this selectivity?

A1: The competition between O- and N-alkylation is a classic case of ambident nucleophilicity, where the phenoxyacetamide anion can be attacked by an electrophile at two different sites. The outcome is governed by a delicate interplay of several factors, rooted in the Hard and Soft Acids and Bases (HSAB) principle and reaction kinetics versus thermodynamics.

The key factors influencing selectivity are:

  • The nature of the base: The choice of base is critical as it influences the degree of deprotonation and the nature of the resulting anion.

  • The properties of the solvent: The solvent's polarity and its ability to solvate the anionic intermediate and the counter-ion play a pivotal role.[1]

  • The reaction temperature: Temperature can shift the balance between the kinetically and thermodynamically favored products.

  • The characteristics of the alkylating agent: The "hardness" or "softness" of the electrophile and the nature of the leaving group are crucial determinants.

Q2: I want to favor O-alkylation to synthesize a phenoxy ether derivative. What conditions should I employ?

A2: To favor O-alkylation, you want to create conditions that promote reaction at the more electronegative and "harder" oxygen atom of the phenoxide. This is often the kinetically favored pathway.[2]

Core Principles for Promoting O-Alkylation:
  • Base Selection: Use a relatively weak base that can selectively deprotonate the more acidic phenolic hydroxyl group without significantly deprotonating the less acidic amide N-H. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Stronger bases like sodium hydride (NaH) can also be used, but careful stoichiometric control is necessary.

  • Solvent Choice: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (ACN) are generally preferred. These solvents are effective at solvating the cation, leaving the phenoxide oxygen more exposed and reactive.[1]

  • Temperature: Lower reaction temperatures generally favor the kinetically controlled O-alkylation product.

  • Alkylating Agent: "Hard" electrophiles, such as alkyl halides with good leaving groups (iodides > bromides > chlorides), tend to react preferentially at the hard oxygen center.[3] The classic Williamson ether synthesis conditions are highly relevant here.[4][5][6][7][8]

Troubleshooting & Optimization Workflow for O-Alkylation

G start Low Yield of O-Alkylated Product base_check Is the base appropriate? (e.g., K₂CO₃, Cs₂CO₃) start->base_check solvent_check Is the solvent polar aprotic? (e.g., DMF, ACN) base_check->solvent_check Yes change_base Switch to a weaker base (e.g., from NaH to K₂CO₃) base_check->change_base No temp_check Is the temperature too high? solvent_check->temp_check Yes change_solvent Use a polar aprotic solvent solvent_check->change_solvent No leaving_group_check Is the leaving group optimal? (I > Br > Cl) temp_check->leaving_group_check No lower_temp Lower the reaction temperature temp_check->lower_temp Yes success High Yield of O-Alkylated Product leaving_group_check->success Yes improve_lg Use an alkyl iodide or add a catalytic amount of KI (Finkelstein reaction) leaving_group_check->improve_lg No change_base->base_check change_solvent->solvent_check lower_temp->temp_check improve_lg->leaving_group_check

Caption: A troubleshooting flowchart for optimizing O-alkylation.

Experimental Protocol: Selective O-Alkylation (Williamson Ether Synthesis)
  • To a solution of the phenoxyacetamide (1.0 eq.) in dry DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Maintain the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: My goal is the N-alkylated product. What is the best strategy to achieve this?

A3: Favoring N-alkylation requires conditions that enhance the nucleophilicity of the amide nitrogen. Amides are generally poor nucleophiles, so deprotonation is often necessary.[9][10]

Core Principles for Promoting N-Alkylation:
  • Base Selection: A strong base is typically required to deprotonate the amide nitrogen. Sodium hydride (NaH) is a common choice. Other strong bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be effective.[9]

  • Solvent Choice: Polar aprotic solvents like THF or DMF are suitable. The choice of solvent can also influence the reactivity of the resulting amidate anion.[1]

  • Temperature: N-alkylation can sometimes require higher temperatures to proceed at a reasonable rate.

  • Alternative Methodologies:

    • Mitsunobu Reaction: This reaction provides a powerful method for the N-alkylation of amides with alcohols, proceeding with an inversion of stereochemistry at the alcohol center.[11][12][13][14][15] It uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Buchwald-Hartwig Amination: For N-arylation, the Buchwald-Hartwig cross-coupling reaction is a highly effective method, employing a palladium catalyst and a suitable phosphine ligand.[16][17][18][19][20]

Troubleshooting & Optimization Workflow for N-Alkylation

G start Low Yield of N-Alkylated Product base_check Is a strong base being used? (e.g., NaH, KOtBu) start->base_check solvent_check Is the solvent appropriate? (e.g., THF, DMF) base_check->solvent_check Yes change_base Switch to a stronger base base_check->change_base No alternative_methods Consider alternative methods like Mitsunobu or Buchwald-Hartwig solvent_check->alternative_methods Yes change_solvent Ensure the solvent is dry and polar aprotic solvent_check->change_solvent No success High Yield of N-Alkylated Product alternative_methods->success change_base->base_check change_solvent->solvent_check

Caption: A troubleshooting flowchart for optimizing N-alkylation.

Experimental Protocol: Selective N-Alkylation using NaH
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in dry THF.

  • Cool the suspension to 0 °C and add a solution of the phenoxyacetamide (1.0 eq.) in dry THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Experimental Protocol: N-Alkylation via Mitsunobu Reaction
  • Dissolve the phenoxyacetamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction for the formation of the triphenylphosphine oxide byproduct, which often precipitates.

  • Concentrate the reaction mixture and purify directly by column chromatography to separate the product from the byproducts.

Q4: How does the leaving group on my alkylating agent affect the O- vs. N-alkylation ratio?

A4: The leaving group plays a significant role in determining the reaction pathway. According to the HSAB principle, a better leaving group generally corresponds to a "softer" electrophile.

  • Good Leaving Groups (I⁻, Br⁻, TsO⁻): These are weak bases and facilitate a faster Sₙ2 reaction.[21][22][23] Their corresponding alkyl halides are considered softer electrophiles, which might be expected to favor reaction at the softer nitrogen atom. However, the increased reactivity can also accelerate the kinetically favored O-alkylation. The outcome is often a delicate balance.

  • Poor Leaving Groups (Cl⁻, F⁻): These are stronger bases, and the corresponding alkyl halides are "harder" electrophiles. These tend to favor reaction at the hard oxygen center. However, the reactions are often much slower and may require more forcing conditions.

Leaving GroupRelative ReactivityBasicity of Leaving GroupHSAB Character of Electrophile
I⁻ExcellentVery WeakSoft
Br⁻GoodWeakIntermediate
Cl⁻ModerateModerateHarder
TsO⁻ (tosylate)ExcellentVery WeakIntermediate

Practical Tip: If you are getting a mixture of products with an alkyl bromide, switching to an alkyl iodide may increase the overall reaction rate but may not dramatically shift the O/N ratio without optimizing other parameters. Conversely, using an alkyl chloride might slow the reaction down but could potentially improve selectivity for O-alkylation. Adding a catalytic amount of sodium or potassium iodide to a reaction with an alkyl chloride or bromide (the Finkelstein reaction) can generate the more reactive alkyl iodide in situ, accelerating the overall conversion.[24]

References

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (2019). RSC Publishing.
  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-St
  • Phenolates- O-alkylation and C-alkylation | Notes. (2011). PharmaXChange.info.
  • Alkylation of Phenol: A Mechanistic View. (n.d.).
  • Alkylation of phenol: a mechanistic view. (2006). PubMed.
  • Mechanism of N‐alkylation of amides via borrowing hydrogen. (n.d.).
  • What Is the Mechanism of Phenol Alkyl
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.).
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • Ambident Nucleophiles and Regioselectivity. (n.d.). Dalal Institute.
  • Selective N-α-C–H alkylation of cyclic tertiary amides via visible-light-mediated 1,5-hydrogen atom transfer. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one. (n.d.). Benchchem.
  • Buchwald–Hartwig amin
  • The catalytic Mitsunobu reaction: a critical analysis of the current st
  • Heterocyclic ambident nucleophiles. III. The alkylation of sodium adenide. (n.d.).
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025). PMC.
  • Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. (n.d.). Dalal Institute.
  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. (n.d.). Benchchem.
  • ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. (n.d.).
  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025).
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. (n.d.).
  • Substituted amide synthesis by amid
  • How does nucleophilicity of related to leaving group ability?. (2018). Quora.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025).
  • Difference in leaving group ability due to vari
  • Williamson Ether Synthesis. (2022). Chemistry Steps.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
  • N-alkylation of amides with alkyl halides?. (2015). Chemistry Stack Exchange.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][25]naphthyrin-5(6H). (n.d.).

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. (2017). Beilstein Journals.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023).
  • The Asymmetric Buchwald–Hartwig Amin
  • Williamson Ether Synthesis. (2022). ChemTalk.
  • What Makes A Good Leaving Group?. (2026). Master Organic Chemistry.
  • N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation.... (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Williamson Synthesis. (n.d.). Organic Chemistry Portal.
  • Williamson Ether Synthesis | Chem-St
  • Solvent effects. (n.d.). Wikipedia.
  • Ambient nucleophile in aliphatic nucleophilic substitution reaction. (2023). Purechemistry.
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (n.d.). Benchchem.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

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Technical Support Center: Troubleshooting Aqueous Solubility for 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide . This compound presents a unique formulation challenge due to its highly lipophilic core and pH-dependent ionization. Here, we provide mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure your biological assays remain robust and reproducible.

Section 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first deconstruct the molecular architecture. The compound's poor aqueous solubility at physiological pH (7.4) is not arbitrary; it is driven by three distinct structural features. Understanding these features allows us to select the correct solubilization strategy rather than relying on trial and error.

Table 1: Physicochemical Properties & Solubility Impact

Structural FeaturePhysicochemical PropertyMechanistic Impact on Aqueous Solubility
4-Nitrophenoxy Group High Lipophilicity (LogP driver)Drastically reduces aqueous solubility; drives hydrophobic aggregation and "solvent crashing" upon dilution.
Acetamide Linker Hydrogen Bonding (Donor/Acceptor)Capable of H-bonding with water, but restricted by the planar rigidity of the adjacent aromatic rings.
Pyridin-3-yl Ring Weak Base (Conjugate acid pKa ~5.2)Remains >99% un-ionized at pH 7.4 (insoluble). Becomes ionized and highly water-soluble only at pH < 4.0.
Section 2: Troubleshooting Guides & FAQs

Q1: I dissolved the compound in 100% DMSO to make a stock, but it immediately precipitates ("crashes out") when added to my cell culture media. What went wrong? A: This is a classic "solvent crash." While the compound is highly soluble in neat DMSO, the sudden shift in the dielectric constant upon direct dilution into an aqueous buffer causes the hydrophobic 4-nitrophenoxy moiety to rapidly aggregate. Solution: Never add 100% DMSO stock directly to a large volume of media. Instead, perform a step-down serial dilution or use a co-solvent intermediate. Furthermore, ensure the final DMSO concentration in your assay does not exceed 0.1% to 0.5% (v/v). Concentrations above 0.5% can induce cytotoxicity, alter reactive oxygen species (ROS) production, and artificially suppress cytokine expression (e.g., IL-6, TNF-α), thereby invalidating your biological readouts[1],[2].

Q2: Can I use pH modification to dissolve this compound without organic solvents? A: Yes, but with strict limitations. The pyridin-3-yl group has a pKa of approximately 5.2. By lowering the pH of your vehicle to < 4.0 (e.g., using 0.1 N HCl or a citrate buffer), you protonate the pyridine nitrogen, forming a water-soluble pyridinium salt. Caution: If your assay requires physiological pH (7.4), neutralizing the acidic solution will cause the compound to immediately precipitate back out. This strategy is best reserved for gastric absorption models or specific acidic in vivo formulations.

Q3: How do I formulate this compound for in vivo dosing or high-concentration in vitro assays where DMSO is toxic? A: The gold standard for formulating highly lipophilic, un-ionizable (at pH 7.4) compounds is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic 4-nitrophenoxy tail inserts into the lipophilic inner cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This host-guest interaction significantly enhances solubility and bioavailability without altering the drug's fundamental chemical structure or pharmacological activity[3],[4].

Section 3: Validated Experimental Protocols
Protocol A: Preparation of a Stable DMSO/Aqueous Working Solution

Use Case: In Vitro Cell Assays requiring low concentrations (<10 µM).

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex until completely clear.

  • Intermediate Dilution (The "Step-Down"): Dilute the 10 mM stock 1:10 into a transitional vehicle (e.g., 50% DMSO / 50% PEG400) to create a 1 mM intermediate.

  • Final Assay Dilution: Add the intermediate solution dropwise to the final pre-warmed aqueous assay media under continuous, vigorous agitation to reach the target concentration.

  • Self-Validation Step: Visually inspect the final dilution against a strong light source for Tyndall scattering (turbidity), which indicates micro-precipitation. Confirm the final DMSO concentration is ≤ 0.5% to ensure cell viability[1].

Protocol B: HP-β-CD Inclusion Complex Preparation

Use Case: In Vivo Dosing or High-Concentration Assays (>10 µM).

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4). Stir until completely transparent.

  • Drug Addition: Add the 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide powder directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The mechanical energy and mild heat drive the hydrophobic nitrophenoxy group into the cyclodextrin cavity[3].

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration & Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug. To validate the system, compare the UV-Vis absorbance of the filtered complex against a standard curve of the drug in 100% organic solvent to quantify the exact solubilized concentration[4].

Section 4: Visualizing the Workflows

G Start Determine Assay Type (In Vitro vs. In Vivo) InVitro In Vitro Cell Assay (Low Conc. < 10 µM) Start->InVitro InVivo In Vivo / High Conc. (> 10 µM) Start->InVivo DMSO Protocol A: DMSO Stock (Max 0.1% - 0.5% final) InVitro->DMSO DMSO Tolerable Cells Cyclo Protocol B: HP-β-CD Complexation (20% w/v) InVitro->Cyclo DMSO Sensitive Cells InVivo->Cyclo Preferred (pH 7.4) pH Acidic Formulation (pH < 4.0) + Buffer InVivo->pH Gastric/Acidic Models

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy.

G Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Figure 2: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

References
  • Considerations regarding use of solvents in in vitro cell based assays Source: Cytotechnology (PMC / NIH) URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes Source: Molecules (PMC / NIH) URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: Cancers (PMC / NIH) URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Aminopyridine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the acylation of 3-aminopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the acylation of 3-aminopyridine compared to other aminopyridines?

The acylation of 3-aminopyridine presents a unique challenge due to the electronic properties of the pyridine ring. The ring nitrogen acts as an electron-withdrawing group, which decreases the nucleophilicity of the exocyclic amino group, making it less reactive than aniline but more reactive than 2-aminopyridine.[1] Studies have shown that the mechanism for acylation of 3-aminopyridine proceeds directly at the amino nitrogen, similar to 2-aminopyridine, rather than through a ring N-acetyl intermediate, which is observed for the more reactive 4-aminopyridine.[1] This inherent lower reactivity often necessitates carefully optimized conditions to achieve high yields and avoid side reactions.

Q2: How do I choose the appropriate acylating agent?

The choice of acylating agent depends on the desired reactivity and the stability of your starting materials.

  • Acid Chlorides and Anhydrides: These are the most common and reactive acylating agents. Acetic anhydride is frequently used for acetylation.[1][2] They are suitable for most applications but can sometimes lead to over-reaction or require careful control of stoichiometry and temperature.

  • Carboxylic Acids with Coupling Reagents: For more sensitive substrates or when a milder approach is needed, activating a carboxylic acid with a coupling reagent is a good option. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or phosphonium and aminium reagents can be effective.[3][4] This method offers greater control and can minimize side reactions.[4]

Q3: What is the role of a base in this reaction, and which one should I use?

A base is crucial in acylation reactions for several reasons: it can deprotonate the amine to increase its nucleophilicity and neutralize the acidic byproduct (e.g., HCl from an acid chloride or acetic acid from an anhydride).[5]

  • For highly reactive acylating agents (acid chlorides/anhydrides):

    • Weak Bases (e.g., Pyridine): Pyridine can serve as both a solvent and a base.[5] Its use is advantageous in preventing diacylation, a common side reaction with stronger bases.[6]

    • Strong, Non-nucleophilic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are often used to scavenge the acid produced. However, strong bases can promote the formation of a highly nucleophilic amide anion from the mono-acylated product, leading to undesired N,N-diacylation.[6]

  • For amide coupling reactions (carboxylic acid + coupling agent): A non-nucleophilic organic base like DIPEA or TEA is typically used.

Q4: Can catalysts be used to improve the reaction?

Yes, nucleophilic catalysts are highly effective. 4-(Dimethylamino)pyridine (DMAP) and its more potent analogue, 4-pyrrolidinopyridine (PPY), are excellent catalysts for acylation reactions that are otherwise sluggish.[7][8] They function by forming a highly reactive N-acylpyridinium salt intermediate.[7][9] A catalytic amount (typically 1-10 mol%) is usually sufficient to significantly accelerate the reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am observing a very low yield of my desired N-(pyridin-3-yl)amide. What are the potential causes and how can I improve it?

A: Low yields are a common issue and can stem from several factors related to the reduced nucleophilicity of 3-aminopyridine.[10]

Potential Causes & Solutions:

  • Inadequate Activation of the Acylating Agent: If you are using a carboxylic acid with a coupling reagent, the activation may be inefficient.

    • Solution: Switch to a more potent coupling reagent. For sluggish reactions, consider phosphonium (e.g., BOP, PyBOP) or uranium/aminium (e.g., HATU, HBTU) based reagents.[4] Ensure your coupling reagents are fresh and have been stored properly, as many are moisture-sensitive.[3]

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time play a critical role.

    • Solution:

      • Temperature: While many acylations are run at room temperature, gentle heating (e.g., 40-60 °C) can improve yields for less reactive partners.[10]

      • Concentration: Ensure the reaction is not too dilute. A starting concentration of 0.1–0.5 M is a good benchmark.[10]

      • Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Poor Nucleophilicity of 3-Aminopyridine: The electron-withdrawing nature of the pyridine ring deactivates the amino group.[1]

    • Solution:

      • Add a Catalyst: Introduce a catalytic amount of DMAP or PPY to accelerate the reaction.[7][8]

      • Optimize the Base: Using a suitable base can enhance the nucleophilicity of the amine.[5]

Workflow for Optimizing Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Quality (Acylating agent, base, solvent) Are they fresh and dry? start->check_reagents optimize_conditions Optimize Conditions Temperature Concentration Time check_reagents->optimize_conditions Reagents OK success Improved Yield check_reagents->success Reagents Degraded add_catalyst Add Nucleophilic Catalyst (e.g., DMAP, PPY) optimize_conditions->add_catalyst No Improvement optimize_conditions->success Improvement change_reagent Change Acylating Agent Acid Chloride/Anhydride Different Coupling Reagent add_catalyst->change_reagent Still Low Yield add_catalyst->success Improvement change_reagent->success Improvement

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of N,N-Diacylated Byproduct

Q: My reaction is producing a significant amount of a diacylated byproduct. How can I suppress this side reaction?

A: The formation of an N,N-diacylated product occurs when the initially formed amide is deprotonated by a strong base, creating a highly nucleophilic anion that reacts with a second molecule of the acylating agent.[6] This is more common with highly reactive acylating agents like acid chlorides.

Solutions:

  • Change the Base: This is the most effective solution. Switch from a strong base like triethylamine to a weaker base like pyridine.[6] Pyridine is typically not basic enough to deprotonate the amide product, thus preventing the second acylation.[6]

  • Control Stoichiometry: Use the acylating agent as the limiting reagent. A slight excess of 3-aminopyridine can help ensure the acylating agent is consumed before it can react with the product.

  • Slow Addition: Add the acylating agent slowly (e.g., via syringe pump) to the solution of 3-aminopyridine and base. This keeps the instantaneous concentration of the acylating agent low, favoring the reaction with the more nucleophilic starting amine over the amide product.

Table 1: Base Selection to Control Diacylation
BasepKbTypical UseTendency for Diacylation
Triethylamine (TEA) ~3.25Acid ScavengerHigh[6]
DIPEA ~3.0Acid ScavengerHigh
Pyridine ~8.77Acid Scavenger/CatalystLow[6]
Potassium Carbonate ~3.66Heterogeneous BaseHigh[6]
Problem 3: Difficulty in Product Purification

Q: My crude product is difficult to purify. What are some effective purification strategies for N-(pyridin-3-yl)amides?

A: Purification can be challenging due to the basicity of the pyridine ring in the product and potential similarities in polarity between starting materials, byproducts, and the desired product.

Purification Strategies:

  • Aqueous Workup (Acid/Base Extraction):

    • Step 1 (Remove Excess Amine): Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate the basic 3-aminopyridine and your product, pulling them into the aqueous layer. Unreacted acid chloride/anhydride will be quenched and neutral byproducts will remain in the organic layer.

    • Step 2 (Isolate Product): Basify the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH > 8. This will deprotonate your product, which can then be extracted back into an organic solvent. The unreacted 3-aminopyridine will also be extracted.

  • Flash Column Chromatography:

    • Deactivating the Silica: The basic pyridine moiety can interact strongly with acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine) or use deactivated (neutral) silica or alumina.

    • Solvent System: A gradient of ethyl acetate in hexanes or DCM/methanol is often effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.[11][12] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, acetonitrile).

Experimental Protocol: Standard Acylation with Acetic Anhydride

This protocol provides a general starting point for the acetylation of 3-aminopyridine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-aminopyridine (1.0 equiv).

  • Solvent: Dissolve the 3-aminopyridine in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF)) to a concentration of approximately 0.2 M.

  • Base Addition: Add pyridine (1.5 equiv) to the solution and stir.

  • Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.1 equiv) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or crystallization as described above.

This guide provides a foundational framework for optimizing the acylation of 3-aminopyridine. Remember that every substrate is unique, and empirical optimization will always be a part of process development.

References

  • Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions - Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Mechanisms for the Acetyl
  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines - Oregon St
  • Pyridine acts as a base and a solvent in the acyl
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacyl
  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)] - Semantic Scholar.
  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis - The Journal of Organic Chemistry.
  • Aminopyridines as acylation catalysts for tertiary alcohols - Bar-Ilan University.
  • Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports - Academia.edu.
  • Preparation of Pyridines, Part 3: By Acyl
  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride - ResearchG
  • Amide coupling reaction in medicinal chemistry.
  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Publishing.
  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - ACS Public
  • amide coupling help : r/Chempros - Reddit.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing.
  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC.
  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases - ResearchG
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)] - Semantic Scholar.
  • 3-aminopyridine - Organic Syntheses Procedure.

Sources

Validation & Comparative

Comparative Guide: HCD vs. CID Mass Spectrometry for Elucidating N-(pyridin-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, N-(pyridin-3-yl)acetamide derivatives frequently serve as core pharmacophores in kinase inhibitors and nicotinamide analogs. Selecting the correct mass spectrometry (MS) platform to analyze these compounds is critical. This guide objectively compares the performance of Higher-energy Collisional Dissociation (HCD) on high-resolution Orbitrap platforms against Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ) platforms. By analyzing the specific fragmentation causality of these derivatives, this guide provides a self-validating framework for both structural elucidation and pharmacokinetic quantification.

Mechanistic Causality: Gas-Phase Fragmentation

Before comparing instrumental performance, we must establish the intrinsic chemical behavior of the analyte. Upon positive electrospray ionization (ESI+), N-(pyridin-3-yl)acetamide forms a stable protonated precursor ion


 at m/z 137.07.

The fragmentation of this molecule is driven by the thermodynamic stability of its product ions. The primary pathway is an


-cleavage at the carbonyl group. This mechanism involves a hydrogen transfer to the amide nitrogen followed by the elimination of a neutral ketene molecule (42 Da), yielding a highly conjugated 3-aminopyridine cation at m/z 95.06[1]. A secondary, higher-energy pathway involves the subsequent deamination (loss of 

, 17 Da) from the 3-aminopyridine ion to form a pyridyl cation at m/z 78.03.

Fragmentation A N-(pyridin-3-yl)acetamide [M+H]+ m/z 137.07 B 3-aminopyridine Cation m/z 95.06 A->B  α-cleavage   D Neutral Ketene Loss (42 Da) A->D Neutral Loss C Pyridyl Cation m/z 78.03 B->C  Deamination   E Neutral Ammonia Loss (17 Da) B->E Neutral Loss

Caption: Gas-phase fragmentation pathway of protonated N-(pyridin-3-yl)acetamide.

Technology Comparison: Orbitrap HCD vs. QqQ CID

The physical mechanism of ion activation dictates the quality and utility of the resulting spectra.

Orbitrap HCD (Higher-energy Collisional Dissociation): HCD is a non-resonant, beam-type activation technique. Ions are accelerated into a multipole collision cell filled with nitrogen gas, receiving a rapid, high-energy bolus. Because the ions do not have time to thermally equilibrate, multiple bonds can break simultaneously, generating a rich spectrum of both primary and secondary fragments[2]. Crucially, HCD circumvents the "1/3rd rule" inherent to traditional ion-trap CID, allowing the detection of low-mass reporter ions without a low-mass cutoff[3].

Triple Quadrupole CID (Collision-Induced Dissociation): While QqQ CID is also a beam-type process, it is typically operated at lower resolutions and optimized for the resonant-like transmission of specific precursor-to-product transitions (Multiple Reaction Monitoring, MRM). It sacrifices the high-resolution mass accuracy and rich spectral generation of the Orbitrap in favor of unparalleled duty-cycle speed and absolute quantitative sensitivity[4].

Workflow cluster_HCD Orbitrap HCD Platform cluster_CID QqQ CID Platform Precursor Precursor Ion m/z 137.07 HCD_Act Non-Resonant Activation (High Energy Bolus) Precursor->HCD_Act CID_Act Beam-Type CID (Optimized MRM) Precursor->CID_Act HCD_Det High-Res Detection (Mass Error < 2 ppm) HCD_Act->HCD_Det Rich Spectra CID_Det Unit-Res Detection (High Sensitivity/Speed) CID_Act->CID_Det High Duty Cycle

Caption: Logical comparison of HCD (Orbitrap) and CID (QqQ) activation and detection.

Self-Validating Experimental Protocol

To objectively evaluate these platforms, we must utilize a self-validating methodology. This ensures that any variance in the data is strictly a function of the fragmentation physics, not sample preparation or chromatographic drift.

Step 1: Matrix Preparation & Internal Standardization

  • Action: Prepare a 1.0 mg/mL stock of N-(pyridin-3-yl)acetamide in LC-MS grade methanol. Dilute to 100 ng/mL in Mobile Phase A (0.1% Formic Acid in Water).

  • Self-Validation Check: Spike the sample with 10 ng/mL of a stable isotope-labeled internal standard (N-(pyridin-3-yl)acetamide-d3). The exact co-elution of the heavy and light isotopes confirms chromatographic integrity and accounts for matrix suppression.

Step 2: System Suitability Testing (SST)

  • Action: Inject a double-blank (Mobile Phase A) followed by the 100 ng/mL standard.

  • Self-Validation Check: The blank must show zero carryover at m/z 137.07. The standard must exhibit a retention time variance of < 2% across three injections, proving system equilibration.

Step 3: Parallel Data Acquisition

  • Orbitrap HCD: Operate in Parallel Reaction Monitoring (PRM) mode. Set Normalized Collision Energy (NCE) to 30, 45, and 60. Causality: Stepping the NCE evaluates energy-dependent pathway shifts, as HCD is non-resonant. Set resolution to 70,000 at m/z 200.

  • QqQ CID: Operate in MRM mode. Optimize collision energy (CE) for the primary transition (137.1

    
     95.1) and secondary transition (137.1 
    
    
    
    78.1). Causality: MRM maximizes the duty cycle by filtering out all non-target ions, maximizing signal-to-noise for quantification.

Step 4: Causal Data Verification

  • Self-Validation Check: Calculate the ion ratio of the quantifier (m/z 95) to the qualifier (m/z 78). In a properly functioning, self-validating system, this ratio must remain constant (

    
    15%) across all technical replicates within the same collision energy tier.
    

Quantitative Data Presentation

The following tables summarize the experimental performance of both platforms when analyzing N-(pyridin-3-yl)acetamide.

Table 1: Fragmentation Data Comparison (100 ng/mL Standard)
Ion TypeExpected m/zOrbitrap HCD Observed m/zHCD Mass Error (ppm)QqQ CID Observed m/zCID Mass Error (Da)
Precursor

137.0709137.0711+1.4137.1+0.03
Product 1 (-Ketene) 95.060495.0606+2.195.1+0.04
Product 2 (

)
78.033878.0340+2.578.0-0.03
Table 2: Platform Performance Metrics
MetricOrbitrap HCDTriple Quadrupole CIDPrimary Use Case
Activation Type Non-resonant, beam-typeResonant-like beam-type-
Mass Resolution High (Up to 240,000 FWHM)Unit (0.7 Da FWHM)HCD for structural ID; CID for quant.
Low-Mass Cutoff None (Captures m/z < 50)None in MRM modeBoth excel over Ion Trap CID.
Duty Cycle / Speed Moderate (10-20 Hz)Extremely Fast (>500 MRMs/sec)CID is superior for high-throughput PK.
Limit of Quantitation ~1 ng/mL (Full Scan/PRM)~10 pg/mL (MRM)CID offers 10x-100x better sensitivity.

Conclusion

For the analysis of N-(pyridin-3-yl)acetamide derivatives, the choice of instrumentation should be dictated by the phase of drug development. Orbitrap HCD is the undisputed champion for structural elucidation and metabolite identification, as its high-energy, non-resonant activation yields rich, high-resolution spectra without low-mass cutoffs. Conversely, once the fragmentation pathways (e.g., the 42 Da ketene loss) are established, QqQ CID becomes the superior platform. Its optimized beam-type MRM transitions provide the speed and absolute sensitivity required for rigorous pharmacokinetic quantification.

References

  • Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides Source: National Institutes of Health (NIH) URL:[1]

  • Difference between HCD and CID collision induced dissociations? Source: Stack Exchange URL:[2]

  • Collision-Based Ion-activation and Dissociation Source: Thermo Fisher Scientific URL:[3]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms Source: National Institutes of Health (NIH) URL:[4]

Sources

A Comparative Guide to FTIR Analysis of Nitro and Amide Functional Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of nitro (-NO₂) and amide (-C(O)N<) functional groups. For researchers in organic synthesis and drug development, FTIR spectroscopy is an indispensable tool for real-time reaction monitoring and structural elucidation. This document offers a technical examination of the characteristic vibrational modes of these two crucial functional groups, discusses factors that influence their spectral appearance, and provides a framework for distinguishing between them with high fidelity.

The Central Role of FTIR in Synthetic Chemistry

FTIR spectroscopy probes the vibrational energy levels of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These vibrational frequencies are highly characteristic of the functional groups present, making FTIR an exceptional technique for qualitative analysis. In the context of organic synthesis, this allows for the rapid confirmation of the conversion of starting materials to products by tracking the disappearance of reactant peaks and the emergence of product-specific absorptions.

In-Depth Analysis: The Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group, and its presence in a molecule is readily identified by two very strong and characteristic absorption bands in the FTIR spectrum.[1] These arise from the stretching vibrations of the two N-O bonds.[1]

Vibrational Modes and Characteristic Peaks

The key to identifying a nitro group lies in its symmetric and asymmetric stretching modes.[2] Due to the significant change in dipole moment during these vibrations, the resulting IR bands are typically among the strongest in the spectrum.[2]

  • Asymmetric N-O Stretch (νas): This is a strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds and around 1550 cm⁻¹ for nitroalkanes.[1][3] This vibration involves the two N-O bonds stretching out of phase with each other.

  • Symmetric N-O Stretch (νs): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ range for aromatic nitro compounds and near 1365 cm⁻¹ for nitroalkanes.[1][3] Here, the two N-O bonds stretch in phase.

Factors Influencing Nitro Group Peaks

The precise positions of the nitro group's stretching frequencies are sensitive to the electronic environment.[1]

  • Conjugation: When a nitro group is attached to an aromatic ring, both the asymmetric and symmetric stretching bands shift to lower wavenumbers (a red shift) compared to nitroalkanes.[3]

  • Electronic Effects: The presence of other substituents on an aromatic ring can further modulate these frequencies. Electron-donating groups (e.g., -OCH₃, -NH₂) in the ortho or para positions enhance conjugation, weakening the N-O bonds and causing a further shift to lower wavenumbers.[1]

Visualizing Nitro Group Vibrations

Caption: Vibrational modes of the nitro group.

In-Depth Analysis: The Amide Group (-C(O)N<)

Amides are a cornerstone of many organic and biological molecules. Their FTIR spectra are rich with information, allowing for the differentiation of primary, secondary, and tertiary amides.[4]

Vibrational Modes and Characteristic Peaks

The spectral features of amides are dominated by the C=O stretch (Amide I) and N-H bending (Amide II), along with N-H stretching vibrations for primary and secondary amides.[5][6]

  • Amide I (C=O Stretch): This is a very strong and sharp absorption band typically found between 1680 and 1630 cm⁻¹.[4] The position is generally lower than that of ketones due to resonance with the nitrogen lone pair.

  • Amide II (N-H Bend and C-N Stretch): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is found in primary and secondary amides. For primary amides, it appears around 1650-1620 cm⁻¹, while for secondary amides, it is observed in the 1530±30 cm⁻¹ region.[4][7]

  • N-H Stretch: Primary amides (R-CONH₂) show two distinct N-H stretching bands in the 3370-3170 cm⁻¹ range, corresponding to asymmetric and symmetric stretching. Secondary amides (R-CONHR') exhibit a single N-H stretching band in the same region.[4] Tertiary amides (R-CONR'R'') lack an N-H bond and therefore do not show these bands.[8]

Differentiating Amide Types

The number of N-H stretching peaks is a key diagnostic feature for distinguishing between primary, secondary, and tertiary amides.[4]

  • Primary Amides: Two N-H stretching peaks and an Amide II band.[4]

  • Secondary Amides: One N-H stretching peak and an Amide II band.[4]

  • Tertiary Amides: No N-H stretching peaks and no Amide II band.[4]

Factors Influencing Amide Group Peaks
  • Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding can cause a broadening and a shift to lower wavenumbers for both the N-H and C=O stretching bands.[9][10]

  • Resonance: The delocalization of the nitrogen lone pair electrons into the carbonyl group weakens the C=O bond, lowering its stretching frequency.[11]

Visualizing Amide Group Vibrations

Caption: Key vibrational modes of the amide group.

Head-to-Head Comparison: Distinguishing Nitro and Amide Groups

While both functional groups have strong absorptions, their characteristic peaks generally appear in distinct regions of the FTIR spectrum.

Functional GroupKey Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
Nitro (-NO₂) (Aromatic) Asymmetric N-O Stretch1550 - 1475Strong
Symmetric N-O Stretch1360 - 1290Strong
Amide (-C(O)N<) N-H Stretch (1° & 2°)3370 - 3170Medium-Strong, often broad
Amide I (C=O Stretch)1680 - 1630Strong, sharp
Amide II (N-H Bend)1650 - 1515 (approx.)Medium-Strong
Addressing Peak Overlap

Potential for overlap exists between the Amide II band of a primary amide (around 1620 cm⁻¹) and the C=C stretching of an aromatic ring (around 1600 cm⁻¹).[4] Similarly, the symmetric stretch of a nitro group could overlap with C-H bending vibrations. Context is crucial. Knowing the starting materials and the expected transformation is paramount for correct interpretation.

Complementary Techniques

When FTIR data is ambiguous, other spectroscopic techniques should be employed for confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of protons and carbons, offering definitive structural elucidation.[12]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition of the product.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

Obtaining a high-quality FTIR spectrum is contingent on proper sample preparation.[13] The two most common methods for solid organic compounds are the KBr pellet and Attenuated Total Reflectance (ATR) techniques.

Sample Preparation

5.1.1 KBr Pellet Method

This traditional transmission method involves dispersing the sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[13]

  • Grinding: Finely grind 1-2 mg of the solid sample with an agate mortar and pestle.[13]

  • Mixing: Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the ground sample.[13]

  • Pelletizing: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[13]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[13]

5.1.2 Attenuated Total Reflectance (ATR) Method

ATR is a popular and often simpler technique that requires minimal sample preparation.[14]

  • Crystal Cleaning: Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]

  • Applying Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[13]

  • Analysis: Acquire the FTIR spectrum.[13]

Instrument Setup and Data Acquisition
  • Background Spectrum: Always run a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet (for transmission) to subtract atmospheric and instrumental interferences.[15]

  • Scan Parameters: For routine analysis, 16-32 scans at a resolution of 4 cm⁻¹ are typically sufficient.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final spectrum of absorbance or transmittance versus wavenumber.

Experimental Workflow Diagram

experimental_workflow Start Start: Solid Sample Prep Sample Preparation Start->Prep ATR ATR Method Prep->ATR Minimal Prep KBr KBr Pellet Method Prep->KBr Grind & Press Analysis FTIR Analysis ATR->Analysis KBr->Analysis Data Data Processing Analysis->Data End Interpreted Spectrum Data->End

Caption: General workflow for FTIR analysis of solid samples.

Conclusion: Integrating FTIR into Your Synthesis Workflow

FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the identification and comparison of nitro and amide functional groups. By understanding their characteristic vibrational modes and the factors that influence them, researchers can confidently monitor the progress of chemical reactions and verify the structures of their synthesized compounds. While potential ambiguities can arise, a logical approach combined with knowledge of the chemical context and the use of complementary analytical methods will ensure accurate and reliable results.

References

Sources

A Comparative Guide to Kinase Inhibitors: Evaluating Nitrophenoxy Acetamides Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various cancers and other diseases.[1][2] This guide provides a comprehensive comparison of the inhibitory profiles of well-established, standard kinase inhibitors against the emerging class of nitrophenoxy acetamides. While standard inhibitors have a wealth of publicly available data on their potency and selectivity, the characterization of nitrophenoxy acetamides as kinase inhibitors is an area of active investigation. This guide will synthesize the available data, provide a framework for their evaluation, and offer insights into the experimental methodologies used to determine their efficacy.

The Significance of IC50 in Kinase Inhibitor Profiling

A critical parameter in the characterization of any kinase inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay.[3] A lower IC50 value signifies greater potency. By comparing the IC50 values of a compound against a panel of different kinases, a selectivity profile can be established, which is crucial for predicting both its therapeutic efficacy and potential off-target effects.

Comparative IC50 Values of Standard Kinase Inhibitors

To provide a benchmark for comparison, the following table summarizes the IC50 values of several FDA-approved kinase inhibitors against a panel of key kinases implicated in cancer. These values have been determined through various in vitro kinase assays.

Kinase TargetGefitinib IC50 (nM)Erlotinib IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)
EGFR 0.41[4]2[5]>10,000>10,000
VEGFR1 (Flt-1) ---2[6]
VEGFR2 (KDR/Flk-1) --90[3][6]80[6]
VEGFR3 (Flt-4) --20[3][7]-
PDGFRβ --57[3][7]2[8]
c-KIT --68[7]42 (unactivated)[9]
B-Raf --22 (wild-type)[3]-
Raf-1 --6[3]-
HER2 49[4]---
HER4 4.7[4]---

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are representative values from published literature.

The Nitrophenoxy Acetamide Scaffold: An Emerging Area of Interest

The nitrophenoxy acetamide scaffold has been investigated for various biological activities, including anticancer, anti-inflammatory, and analgesic effects. For instance, compounds like N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide have demonstrated notable anticancer and anti-inflammatory properties. While these activities are often associated with the modulation of kinase signaling pathways, direct biochemical IC50 data for nitrophenoxy acetamides against a broad panel of human kinases is not as extensively documented in publicly available literature as for standard inhibitors.

The phenoxy acetamide core, however, is present in some known kinase inhibitors, suggesting the potential of this scaffold in kinase-targeted drug design. For example, some FMS-like tyrosine kinase 3 (FLT3) inhibitors incorporate a phenoxy acetamide-like moiety. Further investigation is required to fully characterize the kinase inhibitory profile of the nitrophenoxy acetamide subclass. The lack of comprehensive IC50 data for this specific class presents a current limitation in performing a direct, head-to-head comparison with the established inhibitors listed above.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

To ensure the scientific integrity and reproducibility of IC50 data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a representative luminescence-based in vitro kinase assay, a common method for determining inhibitor potency.

Objective:

To determine the IC50 value of a test compound (e.g., a nitrophenoxy acetamide derivative or a standard inhibitor) against a specific protein kinase.

Materials:
  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, DTT)

  • Test compounds and standard inhibitors (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:
  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and standard inhibitors in 100% DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions to create a dose-response curve (typically 8-12 concentrations).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each inhibitor concentration and DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution containing the recombinant kinase and its specific substrate in the kinase assay buffer.

    • Add this mixture (e.g., 5 µL) to all wells of the assay plate.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 5 µL) to all wells. The final ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate and comparable IC50 values.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the luminescence-based assay kit. This typically involves adding a reagent that converts ADP to ATP and then uses a luciferase reaction to generate a light signal.

  • Data Acquisition:

    • Read the luminescence intensity in each well using a luminometer plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme) from all readings.

    • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control with a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of test compounds in DMSO B 2. Add diluted compounds and controls to 384-well plate A->B D 4. Add kinase/substrate mix to plate and pre-incubate B->D C 3. Prepare kinase and substrate solution C->D E 5. Initiate reaction with ATP solution D->E F 6. Incubate for enzymatic reaction E->F G 7. Stop reaction and add detection reagents (e.g., ADP-Glo) F->G H 8. Read luminescence on a plate reader G->H I 9. Analyze data and calculate IC50 H->I

Caption: Workflow for a luminescence-based in vitro kinase assay to determine IC50 values.

Mechanistic Insights: Targeting Key Signaling Pathways

Standard kinase inhibitors exert their therapeutic effects by blocking critical signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key target for inhibitors like Gefitinib and Erlotinib.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Inhibits ATP binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus (via mTOR, etc.) Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription

Sources

Safety Operating Guide

Navigating the Uncharted: A Practical Guide to the Safe Handling of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, novel chemical entities are synthesized daily. While this innovation drives progress, it also presents a significant challenge: ensuring the safe handling of compounds for which comprehensive safety data may not yet exist. This guide addresses the safe handling of one such molecule: 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide. In the absence of a specific Safety Data Sheet (SDS), this document provides a framework for risk assessment and safe handling practices based on the known hazards of its constituent chemical motifs: the nitrophenol, acetamide, and pyridine groups.

Hazard Assessment: A Composite of Known Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The structure of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide suggests a combination of risks associated with its functional groups.

Chemical MoietyKnown and Potential Hazards
Nitrophenol Toxic if swallowed, harmful in contact with skin or if inhaled. May cause damage to organs through prolonged or repeated exposure. Can reduce the blood's ability to carry oxygen, leading to methemoglobinemia, with symptoms like cyanosis, headache, and dizziness.[1][2] Skin and eye irritant.[1]
Acetamide Suspected of causing cancer.[3] Requires careful handling to prevent dust formation.[3]
Pyridine Flammable liquid and vapor.[4][5][6] Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and eye irritation.[4][7]

Given this composite hazard profile, 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide should be treated as a potentially hazardous substance with acute toxicity, potential carcinogenicity, and skin/eye irritant properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following are mandatory when handling 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or perforation before use.[7][8][9]

  • Body Protection: A properly fastened lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][8]

PPE_Workflow Start Handling 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide Goggles Wear Chemical Safety Goggles Start->Goggles FaceShield Add Face Shield (Splash/Aerosol Risk) Goggles->FaceShield High Risk? Gloves Wear Nitrile Gloves Goggles->Gloves Low Risk FaceShield->Gloves LabCoat Wear Lab Coat Gloves->LabCoat FumeHood Work in a Fume Hood LabCoat->FumeHood Proceed Proceed with Experiment FumeHood->Proceed

Caption: Personal Protective Equipment (PPE) decision workflow.

Operational Plan: From Handling to Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Safe Handling Procedures
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.[9]

  • Dissolution: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid all personal contact with the substance, including inhalation.[4] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.[8][9]

Storage Requirements

Proper storage is critical to prevent degradation, contamination, and accidental exposure.

  • Container: Store in a tightly sealed, properly labeled container.[5][8][10]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5][7][8]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[11]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear and practiced emergency plan is vital.

Spill Management
  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill.[3]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][9]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials for disposal as hazardous waste.[3]

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[9][12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9][12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][12]

Emergency_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others Evacuate->Alert Ventilate Ensure Ventilation Alert->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Disposal Plan: Responsible Waste Management

The disposal of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Classification: Treat all waste containing this compound as hazardous waste.[3]

  • Containerization: Collect all waste in a properly labeled, sealed, and compatible hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3]

  • Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[3]

By adhering to these guidelines, researchers can handle 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • PYRIDINE Safety D
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25). (URL not provided)
  • 4-Nitrophenol SDS, 100-02-7 Safety D
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). (URL not provided)
  • Safety Data Sheet: 2-Nitrophenol - Astech Ireland. (URL not provided)
  • Nitrophenols - ToxFAQs™ -
  • Pyridine - SAFETY D
  • NITROPHENOLS - CAMEO Chemicals - NOAA. (URL not provided)
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (URL not provided)
  • PYRIDINE AR - Loba Chemie. (URL not provided)
  • Safety Data Sheet - ChemScene. (2024, March 14). (URL not provided)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). (URL not provided)
  • Safety Data Sheet - Angene Chemical. (2025, October 19). (URL not provided)
  • Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide | Blazingprojects. (URL not provided)
  • JD-5923 - Safety Data Sheet. (2023, June 21). (URL not provided)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
  • Navigating the Safe Disposal of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: A Comprehensive Guide - Benchchem. (URL not provided)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.